De-Boc-Docetaxel
説明
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H45NO12/c1-19-23(49-34(46)29(43)27(39)21-12-8-6-9-13-21)17-38(47)32(50-33(45)22-14-10-7-11-15-22)30-36(5,31(44)28(42)26(19)35(38,3)4)24(41)16-25-37(30,18-48-25)51-20(2)40/h6-15,23-25,27-30,32,41-43,47H,16-18,39H2,1-5H3/t23-,24-,25+,27-,28+,29+,30-,32-,36+,37-,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOGLDHTESFSPY-BFLUDPMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133524-69-3 | |
| Record name | Benzenepropanoic acid, β-amino-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133524-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Deacetyl-3'-debenzoylpaclitaxel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133524693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DEBOC DOCETAXEL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-DEACETYL-3'-DEBENZOYLPACLITAXEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG6AN1S5YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
De-Boc-Docetaxel: A Technical Guide for Researchers
This guide provides a comprehensive technical overview of De-Boc-Docetaxel, an important chemical entity related to the widely used chemotherapeutic agent, Docetaxel. Tailored for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and biological context. It includes detailed experimental protocols and visual diagrams to support laboratory work and conceptual understanding.
Chemical Structure and Physicochemical Properties
This compound, also known as N-DesBoc-Docetaxel, is a derivative of Docetaxel where the N-tert-butoxycarbonyl (Boc) protecting group on the side chain has been removed. It is commonly encountered as a synthetic precursor, metabolite, or impurity during the manufacturing of Docetaxel. Understanding its properties is crucial for the quality control and analysis of Docetaxel-based therapeutics.
The structural relationship between Docetaxel and this compound is illustrated below. The removal of the bulky Boc group results in a primary amine on the C-3' position of the side chain, which can alter the molecule's polarity and biological interactions.
Figure 1. Structural relationship between Docetaxel and this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. Note that some parameters are predicted values derived from computational models.
| Property | Value | Reference(s) |
| IUPAC Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-7,11-methano-1H-cyclodeca[1][2]benz[1,2-b]oxete | [3] |
| Synonyms | N-DesBoc Docetaxel, 10-Desacetyl-N-debenzoylpaclitaxel, N-De(tert-butoxycarbonyl)-10-deacetyldocetaxel | [3] |
| CAS Number | 133524-69-3 | [3] |
| Molecular Formula | C₃₈H₄₅NO₁₂ | [3] |
| Molecular Weight | 707.76 g/mol | [3] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | >150°C (decomposition) | [3] |
| Boiling Point | 846.0 ± 65.0 °C (Predicted) | [3] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 10.19 ± 0.45 (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [3] |
| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere. | [3] |
Biological Activity and Mechanism of Action
As a close analogue of Docetaxel, this compound is presumed to share a similar mechanism of action. The primary cytotoxic effect of taxanes is the disruption of microtubule dynamics, a critical process for cell division.
Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network essential for interphase and mitosis. The stabilization of microtubules leads to a blockage of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis. Key events in this pathway include the phosphorylation of the anti-apoptotic protein Bcl-2 and the generation of reactive oxygen species (ROS), which culminates in the activation of the caspase cascade.
Figure 2. Presumed signaling pathway for this compound-induced apoptosis.
Quantitative Cytotoxicity Data
Specific quantitative biological data, such as IC₅₀ values, for this compound are not widely available in public literature, reflecting its status as an impurity or intermediate. However, the parent compound, Docetaxel, has been extensively studied. The following table provides representative IC₅₀ values for Docetaxel against various human cancer cell lines to serve as a benchmark for taxane activity.
| Cell Line | Cancer Type | IC₅₀ Value (nM) | Reference(s) |
| Hs746T | Gastric Carcinoma | ~1.0 | [1] |
| AGS | Gastric Carcinoma | ~1.0 | [1] |
| CaSki | Cervical Carcinoma | ~0.3 | [1] |
| HeLa | Cervical Carcinoma | ~0.3 | [1] |
| BxPC3 | Pancreatic Carcinoma | ~0.3 | [1] |
| Capan-1 | Pancreatic Carcinoma | ~0.3 | [1] |
| MCF7 | Breast Cancer | ~4.0 (for 75% inhib.) | [2] |
| MDA-MB-231 | Breast Cancer | ~2.0 (for 75% inhib.) | [2] |
| Neuroblastoma Lines | Neuroblastoma | 0.13 - 3.3 ng/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of taxane compounds like this compound.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content. It is widely used for cytotoxicity screening.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.04% or 0.4% (wt/vol) in 1% acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate spectrophotometer
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000–20,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing the test compound (e.g., this compound) at various concentrations. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate at 4°C for 1 hour.
-
Washing: Carefully discard the supernatant. Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA, medium, and unbound cells. Tap plates on paper towels to remove excess water and allow them to air-dry completely.
-
Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Solubilization: Allow the plates to air-dry. Add 200 µL of 10 mM Tris base solution to each well. Place the plates on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Measurement: Read the absorbance (Optical Density, OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC₅₀ value.
Figure 3. Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol: In Vitro Microtubule Assembly Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the change in turbidity (light scattering).
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP), 10 mM stock
-
Test compound (this compound) and control (Paclitaxel or DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading at 340 nm.
Methodology:
-
Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in cold polymerization buffer. Keep all solutions on ice to prevent premature polymerization.
-
Reaction Setup: In a pre-chilled 96-well plate, add the test compound at desired final concentrations. Include a positive control (e.g., Paclitaxel) and a negative control (vehicle/DMSO).
-
Initiate Polymerization: To initiate the reaction, add the cold tubulin solution to each well, followed immediately by GTP to a final concentration of 1 mM. Mix gently by pipetting.
-
Monitor Turbidity: Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.
-
Analysis: Plot the absorbance (OD at 340 nm) versus time. A compound that promotes microtubule assembly (like taxanes) will show a faster rate of polymerization and a higher maximum absorbance compared to the negative control.
Conclusion
This compound is a key analogue of Docetaxel, essential for understanding the synthesis, metabolism, and impurity profiling of this vital anticancer drug. While it is presumed to share the parent drug's mechanism of action by stabilizing microtubules and inducing apoptosis, a lack of specific cytotoxicity data in the public domain highlights an area for future research. The protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this compound and other taxane derivatives.
References
- 1. Cytotoxicity of docetaxel (Taxotere) used as a single agent and in combination with radiation in human gastric, cervical and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Docetaxel from De-Boc-Docetaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the potent anti-cancer agent Docetaxel from its immediate precursor, De-Boc-Docetaxel. The focus of this document is the critical final step of the semi-synthesis: the introduction of the tert-butoxycarbonyl (Boc) protecting group to the C3' nitrogen of the phenylisoserine side chain. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow and the drug's mechanism of action to aid researchers and professionals in the field of drug development and oncology.
Overview of the Synthesis
The semi-synthesis of Docetaxel typically originates from 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of the European yew tree (Taxus baccata). A multi-step process involving the protection of hydroxyl groups, esterification with a protected side chain, and subsequent deprotection yields the penultimate intermediate, this compound. The final and crucial step, which is the focus of this guide, is the selective N-acylation to install the tert-butoxycarbonyl (Boc) group, yielding Docetaxel.
Experimental Protocol: Boc Protection of this compound
This section provides a detailed methodology for the synthesis of Docetaxel via the N-tert-butoxycarbonylation of this compound.
Materials:
-
This compound (Substrate)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: To the stirred solution, add sodium bicarbonate (NaHCO₃), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) in THF.
-
Reaction Conditions: The reaction mixture is stirred at room temperature (approximately 24 °C) for 6 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude Docetaxel.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Docetaxel.
Quantitative Data
The following table summarizes the quantitative data for the N-Boc protection step in the synthesis of a Docetaxel analog, which is highly indicative of the conditions for Docetaxel itself.
| Parameter | Value |
| Reactants | |
| This compound Analog | 1 equivalent |
| Di-tert-butyl dicarbonate | >1 equivalent (typically 1.1-1.5 eq) |
| Sodium Bicarbonate | Excess |
| Solvent | |
| Solvent Type | Tetrahydrofuran (THF) |
| Reaction Conditions | |
| Temperature | 24 °C |
| Reaction Time | 6 hours |
| Yield | |
| Reported Yield | 96% |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the semi-synthesis of Docetaxel, culminating in the final Boc protection step.
Caption: Semi-synthesis workflow of Docetaxel from 10-deacetylbaccatin III.
Docetaxel's Mechanism of Action: Microtubule Stabilization
Docetaxel exerts its cytotoxic effects by disrupting microtubule dynamics within cancer cells. The following diagram illustrates this key signaling pathway.
Caption: Docetaxel's mechanism of action via microtubule stabilization.
Logical Relationship of the Final Synthesis Step
This diagram outlines the logical flow of the chemical transformation from this compound to Docetaxel.
Caption: Logical flow of the N-Boc protection of this compound.
De-Boc-Docetaxel as a Precursor in Docetaxel Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel, a prominent member of the taxane family of anticancer agents, is a semi-synthetic analogue of paclitaxel. Its synthesis often involves the use of protected intermediates to ensure regioselectivity and high yields. One such critical precursor is De-Boc-Docetaxel, the immediate amine precursor to the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the conversion of this compound to Docetaxel, focusing on the N-tert-butoxycarbonylation reaction. This guide includes a detailed experimental protocol, quantitative data, and a logical workflow for this synthetic transformation.
Core Synthesis: N-tert-butoxycarbonylation of this compound
The conversion of this compound to Docetaxel involves the protection of the C3' nitrogen atom of the isoserine side chain with a tert-butoxycarbonyl (Boc) group. This reaction is a standard N-acylation and is crucial for the final step in many Docetaxel synthesis routes.
Reaction Scheme
The overall chemical transformation is depicted below:
Quantitative Data
While specific yields for the direct conversion of isolated this compound to Docetaxel are not extensively reported in publicly available literature, a multi-step synthesis of Docetaxel from 10-deacetyl baccatin III, which includes an N-Boc protection step, reports an overall yield of approximately 50%[1]. The efficiency of the final N-tert-butoxycarbonylation step is critical to the overall process yield. Factors influencing the yield and purity of this step include the choice of base, solvent, reaction temperature, and purification method.
| Parameter | Typical Range/Value | Notes |
| Yield | Not explicitly stated for single step; overall synthesis yield ~50%[1] | Highly dependent on reaction conditions and purification. |
| Purity | High purity required for pharmaceutical use. | Achieved through chromatography and recrystallization. |
| Reactant Molar Ratio | Excess of Boc-anhydride and base is common. | A patent suggests a 1:6 ratio of the baccatin core to the side chain precursor in an earlier step[2][3]. |
Experimental Protocols
The following is a detailed experimental protocol for the N-tert-butoxycarbonylation of this compound, based on established synthetic methods for Docetaxel[2][3].
Materials and Reagents
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
-
Solvents for recrystallization (e.g., Acetone/Hexane mixture)
Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.
-
Addition of Reagents: To the stirred solution, add a tertiary amine base. Following this, add a solution of di-tert-butyl dicarbonate in anhydrous THF. The reaction mixture is then stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. A patent suggests a reaction time of approximately twenty-four hours[2].
-
Work-up:
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the THF.
-
The residue is redissolved in ethyl acetate.
-
The organic layer is washed sequentially with water and brine.
-
The organic phase is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo to yield crude Docetaxel.
-
-
Purification:
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane.
-
Recrystallization: Further purification can be achieved by recrystallization from a solvent system like acetone/hexane to yield high-purity Docetaxel.
-
Process Visualization
Logical Workflow for the Synthesis of Docetaxel from this compound
The following diagram illustrates the key steps in the conversion of this compound to the final, purified Docetaxel product.
Caption: Workflow for the synthesis and purification of Docetaxel.
Conclusion
The conversion of this compound to Docetaxel via N-tert-butoxycarbonylation is a critical final step in the semi-synthesis of this important chemotherapeutic agent. The success of this step hinges on the careful control of reaction conditions and a robust purification strategy. This guide provides a foundational understanding of the process, offering a detailed protocol and a logical workflow to aid researchers and professionals in the field of drug development and manufacturing. Further optimization of reaction parameters may be necessary to achieve the desired yield and purity for specific applications.
References
De-Boc-Docetaxel: A Physicochemical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
De-Boc-Docetaxel, with the chemical name N-de-(tert-butoxycarbonyl)-10-deacetyl docetaxel, is a key intermediate and a potential impurity in the synthesis of Docetaxel, a widely used antineoplastic agent.[1][2] Docetaxel belongs to the taxane family of drugs and exerts its therapeutic effect by disrupting microtubule function, leading to cell cycle arrest and apoptosis. Given the stringent purity requirements for active pharmaceutical ingredients (APIs), a thorough understanding of the physicochemical characteristics of process-related impurities like this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for their determination.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for developing analytical methods for its detection and quantification, as well as for designing purification strategies during the manufacturing of Docetaxel.
| Property | Value | Reference |
| Chemical Formula | C38H45NO12 | [3] |
| Molecular Weight | 707.76 g/mol | [1][2] |
| CAS Number | 133524-69-3 | [1][4] |
| Melting Point | >150°C (decomposition) | [1][2] |
| Solubility | Slightly soluble in chloroform and methanol. | [1][2] |
| Appearance | White to off-white solid. | [1] |
| Stability | Hygroscopic. | [1][2] |
| Storage | -20°C, under inert atmosphere. | [1][4] |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical parameters of a compound like this compound are provided below. These are generalized methods and may require optimization for this specific molecule.
Determination of Melting Point
Methodology:
The melting point of this compound can be determined using the capillary method with a calibrated digital melting point apparatus.
-
Sample Preparation: A small amount of the dried this compound powder is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature approximately 10-15°C below the expected melting point, followed by a slower ramp rate of 1-2°C per minute.
-
The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. Due to its nature to decompose, the temperature at which decomposition is observed should also be noted.
-
Solubility Determination
Methodology:
The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method.
-
Materials: this compound, selected solvents (e.g., chloroform, methanol, water), flasks, orbital shaker, analytical balance, and a suitable analytical technique for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
The flasks are agitated in an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After reaching equilibrium, the suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Methodology:
A reverse-phase HPLC method can be developed and validated for the determination of the purity of this compound and for its quantification in the presence of Docetaxel and other related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column, and a data acquisition system.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 3 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program to separate this compound from Docetaxel and other impurities.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 232 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation: Samples are accurately weighed and dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Logical Workflow for Synthesis and Purification
The synthesis of Docetaxel involves several steps where this compound is generated as an intermediate. The following diagram illustrates a simplified logical workflow for the synthesis of Docetaxel, highlighting the formation and subsequent conversion of this compound.
Caption: Simplified workflow for Docetaxel synthesis highlighting the this compound intermediate.
Analytical Method Development Workflow
The development of a robust analytical method is critical for monitoring and controlling the levels of this compound in the final drug product. The following diagram outlines the logical steps involved in this process.
Caption: Logical workflow for the development and validation of an analytical method for this compound.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound. While specific experimental data for this intermediate is not extensively published, the provided general methodologies offer a solid foundation for its characterization in a research or drug development setting. A thorough understanding of the properties of such impurities is essential for the development of robust manufacturing processes and analytical controls, ultimately ensuring the quality and safety of Docetaxel for patient use. Further research into the specific spectral and solubility characteristics of this compound would be beneficial for the pharmaceutical industry.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Docetaxel Analogs
Abstract
Docetaxel, a semi-synthetic analog of paclitaxel, is a cornerstone chemotherapeutic agent in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancers.[1] As a member of the taxane family, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and maintenance of cellular structure.[2] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of docetaxel and its analogs. It details the core interaction with tubulin, the resultant cellular consequences, the intricate signaling pathways leading to apoptosis, and the mechanisms that contribute to therapeutic resistance. Quantitative data on binding affinities and cytotoxic concentrations are presented, alongside detailed protocols for key experimental assays used to investigate these mechanisms.
Core Mechanism of Action: Microtubule Stabilization
The fundamental antineoplastic activity of docetaxel is its ability to interfere with the normal function of microtubules.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division.[3]
Docetaxel's mechanism involves:
-
Binding to β-Tubulin: Docetaxel binds with high affinity to the β-subunit of tubulin, specifically on the inside of the microtubule.[1][3] This binding occurs in a 1:1 stoichiometric ratio.[3]
-
Promotion of Assembly: It promotes the assembly of tubulin dimers into microtubules, even in the absence of GTP, a key molecule for physiological polymerization.[4][5]
-
Inhibition of Depolymerization: Crucially, docetaxel stabilizes the microtubule structure by preventing its depolymerization.[3][4] This action suppresses the dynamic instability required for microtubules to carry out their functions, effectively "freezing" the cellular cytoskeleton.[3]
Compared to its predecessor, paclitaxel, docetaxel is considered a more potent inhibitor of microtubule depolymerization, in some cases showing double the potency in promoting microtubule assembly.[3][6]
Cellular Consequences of Microtubule Stabilization
The stabilization of the microtubule network leads to profound, typically cytotoxic, effects on the cell, primarily by disrupting mitosis.
-
Mitotic Arrest: The inability of the mitotic spindle to form and disassemble correctly arrests cells in the G2/M phase of the cell cycle.[7][8] This mitotic block prevents the proper segregation of chromosomes, halting cell division.[2]
-
Induction of Cell Death: Prolonged mitotic arrest triggers cellular death pathways. While apoptosis is a major outcome, docetaxel can also induce other forms of cell death.[8] In some breast cancer cell lines, the primary mechanism of death is mitotic catastrophe, characterized by the formation of micronucleated cells and aberrant mitosis, which may then be followed by apoptosis.[9]
Signaling Pathways in Docetaxel-Induced Apoptosis
Docetaxel-induced apoptosis is a complex process involving the modulation of multiple signaling cascades. The disruption of microtubule function acts as a stress signal that activates pro-apoptotic pathways.
-
Bcl-2 Family Proteins: A key event is the phosphorylation of the anti-apoptotic protein Bcl-2.[10] This phosphorylation inactivates Bcl-2, disrupting the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic proteins and promoting mitochondrial-mediated apoptosis.[10][11]
-
Caspase Activation: The apoptotic signal is executed by a cascade of proteases called caspases. In melanoma cells, docetaxel appears to initiate apoptosis through the activation of caspase-2, which then triggers the mitochondrial pathway, leading to the activation of downstream effector caspases like caspase-3 and caspase-9.[12][13] In prostate cancer cells, different pathways have been observed; LNCaP cells show caspase-3 and -7 cleavage, while PC-3 cells exhibit caspase-8 cleavage.[14]
-
Kinase Signaling Pathways: Several protein kinase pathways are modulated by docetaxel-induced stress:
-
c-Jun NH2-terminal kinase (JNK): Activation of the JNK pathway is associated with pro-apoptotic responses to docetaxel.[15]
-
Extracellular signal-regulated kinase (ERK): The ERK1/2 pathway can be activated as a pro-survival signal, and its inhibition can sensitize cells to docetaxel.[15]
-
Protein Kinase C (PKC): Different PKC isoforms play opposing roles. PKCδ is associated with pro-apoptotic JNK activation, whereas PKCε is linked to pro-survival ERK signaling.[15]
-
PI3K/Akt Pathway: Docetaxel treatment can lead to a decrease in the levels of phosphorylated (active) Akt, a key pro-survival kinase.[16]
-
-
p53 Tumor Suppressor: Docetaxel can induce the expression of wild-type p53, a tumor suppressor that plays a critical role in initiating apoptosis in response to cellular stress.[8][17]
Quantitative Data Summary
The efficacy of docetaxel and its analogs varies across different cancer types and cell lines. This is quantitatively captured by metrics such as the half-maximal inhibitory concentration (IC50) and the intracellular binding affinity (Ki).
Table 1: IC50 Values of Docetaxel in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
|---|---|---|---|
| PC-3 | Prostate (Androgen-Independent) | 3.72 | [16][18] |
| DU-145 | Prostate (Androgen-Independent) | 4.46 | [16][18] |
| LNCaP | Prostate (Androgen-Dependent) | 1.13 | [16][18] |
| Neuroblastoma Lines | Neuroblastoma | 0.13 - 3.3 ng/mL* | [19] |
| Breast Carcinoma Lines | Breast | 0.13 - 3.3 ng/mL* | [19] |
| Colon Carcinoma Lines | Colon | 0.13 - 3.3 ng/mL* | [19] |
| MDA-MB-231 | Breast | ~3.98 µM** | [20] |
| HeLa | Cervical | ~9.65 µM** | [20] |
*Note: Original data in ng/mL covers a range for multiple cell lines. **Note: These values appear high and may reflect differences in experimental conditions or cell line subtypes.
Table 2: Binding Affinities of Taxanes to Microtubules in Living Cells
| Compound | Cellular Ki (nM) | Citation(s) |
|---|---|---|
| Docetaxel | 16 | [21][22] |
| Paclitaxel | 22 | [21][22] |
| Cabazitaxel | 6 | [21][22] |
| Ixabepilone | 10 |[21] |
Mechanisms of Docetaxel Resistance
The clinical efficacy of docetaxel can be limited by both intrinsic and acquired resistance. Several molecular mechanisms have been identified:
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), is a primary mechanism.[11][23] These pumps actively efflux docetaxel from the cancer cell, reducing its intracellular concentration and preventing it from reaching its microtubule target.[11]
-
Tubulin Alterations: Mutations in the tubulin genes can alter the docetaxel-binding site, reducing its affinity.[24] Changes in the expression of different β-tubulin isotypes can also contribute to resistance.[25]
-
Dysregulation of Apoptotic Pathways: Alterations in the apoptotic machinery, such as the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, can make cells less susceptible to docetaxel-induced cell death.[11]
-
Altered Signaling Pathways: The activation of pro-survival signaling pathways, including the Androgen Receptor (AR) and PI3K/AKT pathways, has been strongly associated with the development of docetaxel resistance in prostate cancer.[23][24]
Key Experimental Protocols
Investigating the mechanism of docetaxel requires specific cellular and biochemical assays. Detailed methodologies for three core experiments are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Objective: To quantify the ability of docetaxel or its analogs to promote and stabilize microtubule polymerization.
Methodology:
-
Preparation: Reconstitute purified porcine brain tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.[26]
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution along with GTP (1 mM) and a fluorescence reporter (e.g., DAPI).[26][27]
-
Compound Addition: Add docetaxel, an analog, or a vehicle control (e.g., DMSO) to the wells. Include positive controls like paclitaxel (stabilizer) and negative controls like colchicine (destabilizer).[26]
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Monitor the increase in fluorescence (excitation ~360 nm, emission ~450 nm) every minute for 60 minutes.[26] The fluorescence increases as the reporter incorporates into the polymerizing microtubules.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization and the maximum signal are used to determine the compound's effect. The area under the curve (AUC) can be calculated to quantify the extent of polymerization.[26]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Objective: To determine if docetaxel induces cell cycle arrest at the G2/M phase.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., PC-3, MCF-7) and allow them to adhere. Treat the cells with various concentrations of docetaxel or a vehicle control for a specified time (e.g., 24 or 48 hours).[18]
-
Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 1 hour (or overnight).[18]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).[18] Incubate in the dark at room temperature for 30-60 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates docetaxel-induced arrest.
Apoptosis Assay (Annexin V/PI Staining) by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by docetaxel.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with docetaxel as described for the cell cycle analysis.
-
Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[18]
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately on a flow cytometer.
-
Data Analysis: Generate a two-color dot plot:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells (phosphatidylserine has flipped to the outer membrane, but the plasma membrane is intact).
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells (plasma membrane has lost its integrity). An increase in the percentage of Annexin V-positive cells indicates induction of apoptosis.[12]
-
References
- 1. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Docetaxel - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beyond Docetaxel: Targeting Resistance Pathways in Prostate Cancer Treatment [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Docetaxel-induced apoptosis in melanoma cells is dependent on activation of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different docetaxel-induced apoptotic pathways are present in prostate cancer cell lines LNCaP and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Docetaxel induces p53-dependent apoptosis and synergizes with farnesyl transferase inhibitor r115777 in human epithelial cancer cells [imrpress.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analysis of resistance-associated gene expression in docetaxel-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro tubulin polymerization assay [bio-protocol.org]
- 27. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Cytotoxicity of Docetaxel, a Proxy for De-Boc-Docetaxel
Introduction
Docetaxel is a semi-synthetic taxane, a class of chemotherapeutic agents that are a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer. Its primary mechanism of action involves the disruption of the microtubule network within cells, which is essential for cell division and other vital cellular functions.[1] By binding to β-tubulin, Docetaxel promotes the assembly and stabilization of microtubules, preventing their depolymerization.[1][2] This leads to the arrest of the cell cycle in the G2/M phase and ultimately induces programmed cell death, or apoptosis.[3] This guide provides an in-depth overview of the in vitro cytotoxicity of Docetaxel, including quantitative data, detailed experimental protocols, and the signaling pathways involved in its cytotoxic effects.
Data Presentation: In Vitro Cytotoxicity of Docetaxel
The cytotoxic effects of Docetaxel are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are highly dependent on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| PC-3 | Prostate Cancer | 3 | 48 |
| DU-145 | Prostate Cancer | 4 | 48 |
| LNCaP | Prostate Cancer | 1 | 48 |
| HSC-2 | Oral Squamous Cell Carcinoma | Not specified | Not specified |
| HSC-3 | Oral Squamous Cell Carcinoma | Not specified | Not specified |
| HSC-4 | Oral Squamous Cell Carcinoma | Not specified | Not specified |
| A549 | Lung Adenocarcinoma | Not specified | Not specified |
| Various (13 human cell lines) | Various | 0.13-3.3 ng/mL | 24 |
Note: The IC50 values can vary between studies due to different experimental conditions. The data presented is a compilation from multiple sources for illustrative purposes.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[1][5]
-
Drug Treatment: Treat the cells with a range of concentrations of Docetaxel and a vehicle control (e.g., DMSO).[6]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[5][6]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.
Figure 1. Experimental workflow for an in vitro cytotoxicity study using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with Docetaxel at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).[4]
-
Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and PI.[4]
-
Incubation: Incubate the cells in the dark at room temperature for a short period (e.g., 15 minutes).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[7]
Signaling Pathways
Docetaxel-induced cytotoxicity is a complex process involving multiple signaling pathways, primarily culminating in apoptosis.
Docetaxel-Induced Apoptotic Pathway
The primary mechanism of Docetaxel is the stabilization of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle. This prolonged mitotic arrest triggers the intrinsic apoptotic pathway. Key events include the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, and the activation of pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspases (initiator caspase-9 and effector caspase-3/7), ultimately leading to the execution of apoptosis.[4][8] In some cell types, Docetaxel can also induce apoptosis through the extrinsic pathway by upregulating death receptors.[7]
Figure 2. Simplified signaling pathway of Docetaxel-induced apoptosis.
Conclusion
This technical guide provides a foundational understanding of the in vitro cytotoxicity of Docetaxel, serving as a valuable reference for preliminary studies on related compounds like De-Boc-Docetaxel. The provided methodologies and pathway diagrams offer a framework for designing and interpreting cytotoxicity experiments. Researchers investigating this compound are encouraged to perform head-to-head comparisons with Docetaxel to elucidate any differences in potency and mechanism of action.
References
- 1. Cell Viability [bio-protocol.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cell viability assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Exploring De-Boc-Docetaxel for Novel Taxane Discovery: A Technical Guide
Introduction
The taxane family of chemotherapeutic agents, most notably paclitaxel and docetaxel, represents a cornerstone in the treatment of a multitude of solid tumors, including breast, ovarian, and non-small cell lung cancer. Their unique mechanism of action, which involves the stabilization of microtubules, leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells. Despite their clinical success, the efficacy of taxanes can be limited by issues such as inherent or acquired drug resistance and significant side effects. This has spurred extensive research into the discovery of novel taxane analogs with improved therapeutic indices. De-Boc-Docetaxel, a key intermediate in the synthesis of docetaxel, serves as a versatile scaffold for the generation of a diverse library of taxane derivatives. This technical guide provides an in-depth exploration of the utilization of this compound in the discovery of next-generation taxanes, detailing synthetic methodologies, presenting biological activity data, and visualizing the underlying mechanism of action.
Data Presentation: Cytotoxicity of Novel Taxane Analogs
The following table summarizes the in vitro cytotoxicity (IC50 values) of a series of novel docetaxel analogs derived from this compound against various human cancer cell lines. The data is compiled from multiple studies and serves as a representative example of the structure-activity relationships that can be explored.
| Compound ID | R1 Group (at C-10) | R2 Group (at C-3') | Cancer Cell Line | IC50 (nM) | Reference |
| Docetaxel | -OH | -NHCOOC(CH3)3 | MCF-7 (Breast) | 3.5 | [1] |
| A549 (Lung) | 5.2 | [2] | |||
| PC-3 (Prostate) | 4.1 | [1] | |||
| Analog 1 | -OCOCH3 | -NHCOOC(CH3)3 | MCF-7 (Breast) | 8.2 | [3] |
| A549 (Lung) | 12.5 | [3] | |||
| Analog 2 | -OCOC6H5 | -NHCOOC(CH3)3 | MCF-7 (Breast) | 6.8 | [4] |
| A549 (Lung) | 9.1 | [4] | |||
| Analog 3 | -H | -NHCOOC(CH3)3 | MCF-7 (Breast) | 15.7 | |
| Analog 4 | -OH | -NHCO-cyclopropyl | MCF-7 (Breast) | 2.9 | [2] |
| A549 (Lung) | 4.3 | [2] | |||
| Analog 5 | -OH | -NHCO-adamantyl | PC-3 (Prostate) | 3.2 | [1] |
Experimental Protocols
The synthesis of novel taxane analogs from this compound generally follows a three-step sequence: 1) Protection of the hydroxyl groups of the starting material, 10-deacetylbaccatin III (10-DAB), 2) Coupling of the protected 10-DAB with a suitable side chain, and 3) Deprotection to yield the final compound.
1. Protection of 10-Deacetylbaccatin III (10-DAB)
-
Objective: To selectively protect the C7 and C10 hydroxyl groups of 10-DAB to prevent unwanted side reactions during the subsequent coupling step.
-
Reagents: 10-deacetylbaccatin III (1.0 eq), Triethylamine (4.0 eq), Triethylsilyl chloride (TES-Cl, 3.5 eq), Anhydrous pyridine.
-
Procedure:
-
Dissolve 10-deacetylbaccatin III in anhydrous pyridine at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine dropwise to the solution, followed by the slow addition of triethylsilyl chloride.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7,10-bis-TES-10-deacetylbaccatin III.
-
2. Coupling of Protected 10-DAB with β-Lactam Side Chain
-
Objective: To couple the protected baccatin core with the desired N-de-Boc-docetaxel side chain (a β-lactam).
-
Reagents: 7,10-bis-TES-10-deacetylbaccatin III (1.0 eq), (3R,4S)-1-tert-butoxycarbonyl-4-phenyl-3-(triethylsilyloxy)azetidin-2-one (1.5 eq), Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 1.5 eq), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 7,10-bis-TES-10-deacetylbaccatin III and the β-lactam in anhydrous THF at -45°C under an inert atmosphere.
-
Add LHMDS solution dropwise to the reaction mixture.
-
Stir the reaction at -45°C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield the protected docetaxel analog.
-
3. Deprotection to Yield the Final Taxane Analog
-
Objective: To remove the protecting groups (TES) to yield the final, biologically active taxane analog.
-
Reagents: Protected docetaxel analog (1.0 eq), Hydrofluoric acid-pyridine complex (HF-Py), Acetonitrile.
-
Procedure:
-
Dissolve the protected docetaxel analog in acetonitrile in a plastic vial at 0°C.
-
Slowly add HF-Pyridine to the solution.
-
Stir the reaction at 0°C for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the final compound by preparative high-performance liquid chromatography (HPLC) to obtain the desired docetaxel analog.
-
Visualization of Mechanism of Action
The primary mechanism of action of docetaxel and its analogs involves their interaction with microtubules, which are essential components of the cytoskeleton involved in cell division. The following diagrams illustrate the experimental workflow for evaluating the cytotoxic effects of novel taxanes and the signaling pathway of docetaxel-induced apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Taxane analogues against breast cancer: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
De-Boc-Docetaxel: A Technical Overview for Researchers
This guide provides an in-depth look at De-Boc-Docetaxel, a key intermediate and reference compound in the synthesis and analysis of the widely used anticancer agent, Docetaxel. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis, analytical methodologies, and its role within the broader context of taxane-based chemotherapy.
Core Compound Data
The fundamental chemical and physical properties of this compound are summarized below. This information is critical for its use as a reference standard in analytical procedures and as a starting material in synthetic processes.
| Parameter | Value |
| CAS Number | 133524-69-3 |
| Molecular Formula | C₃₈H₄₅NO₁₂ |
| Molecular Weight | 707.76 g/mol |
| Synonyms | N-desBoc-Docetaxel, N-Deboc-Docetaxel |
Introduction to this compound
This compound, formally known as N-desBoc-Docetaxel, is a derivative of Docetaxel where the tert-butoxycarbonyl (Boc) protecting group on the C3' nitrogen of the phenylisoserine side chain has been removed. This compound is of significant interest primarily as:
-
A Key Synthetic Intermediate: It is a crucial precursor in the final step of several Docetaxel synthesis pathways, where the Boc group is introduced to the free amine of this compound.
-
A Process-Related Impurity: Due to incomplete reactions or degradation, this compound can be present in the final Docetaxel active pharmaceutical ingredient (API). Its quantification is therefore essential for quality control and to meet regulatory standards.
Understanding the properties and behavior of this compound is vital for optimizing Docetaxel manufacturing processes and ensuring the purity and safety of the final drug product.
Biological Context: The Docetaxel Mechanism of Action
While this compound is primarily a synthetic intermediate, its structure is intrinsically linked to the biological activity of its parent compound, Docetaxel. Docetaxel functions as a potent antineoplastic agent by targeting microtubules, which are essential components of the cell's cytoskeleton.
The primary mechanism involves the stabilization of the microtubule polymer, preventing its dynamic depolymerization. This action disrupts the normal mitotic spindle assembly required for cell division, leading to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death). The diagram below illustrates this key signaling pathway.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent analysis are crucial for researchers. The following protocols are based on established procedures found in the scientific literature and patent documentation.
Synthesis of this compound (Intermediate IX)
This protocol describes the cleavage of an oxazolidine ring from a protected precursor (Intermediate VIII) to yield this compound (referred to as Intermediate IX in the source). This process is a key step in a multi-stage synthesis of Docetaxel.[1]
Materials:
-
13-[2-methoxyphenyl-4-phenyl-l,3-oxazolidine-5-carboxyl]-10-deactylbaccatin III (Intermediate VIII)
-
Methanol (MeOH)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Methylene chloride - Methanol mixture
Procedure:
-
Dissolve the crude Intermediate VIII (approx. 2.6 mmol) in 80 mL of methanol.
-
Add PPTS (1.66 g) to the solution.
-
Carry out the reaction at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of CHCl₃:MeOH (9:1). The Rf value for the starting material (VIII) is approximately 0.75, and for the product (IX) is approximately 0.14.
-
After 24 hours (or upon reaction completion as indicated by TLC), evaporate the solvent under reduced pressure.
-
Dissolve the crude product foam in 130 mL of ethyl acetate.
-
Wash the organic solution three times with 50 mL portions of saturated aqueous NaHCO₃ solution, followed by one wash with 50 mL of saturated NaCl solution.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography on silica gel. Elute with a gradient of methylene chloride and methanol (starting with 98:2, then 95:5, and finally 90:10).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound (IX).
The diagram below outlines the workflow for this synthesis and purification process.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The following outlines a representative HPLC method for the analysis of Docetaxel and its related substances, including this compound, based on pharmacopeial guidelines. This method is crucial for quality control and impurity profiling.
Chromatographic Conditions:
-
Column: 4.6-mm × 15-cm; 3.5-µm packing L1 (C18)
-
Detector: UV at 232 nm
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 45°C
-
Mobile Phase: A gradient mixture of Water (Solution A) and Acetonitrile (Solution B). A typical gradient might start with a higher proportion of water and gradually increase the proportion of acetonitrile to elute compounds of increasing hydrophobicity.
Preparation of Solutions:
-
Sample Solution: Prepare a solution of the Docetaxel sample to be tested at a concentration of 1.0 mg/mL in acetonitrile.
-
Standard Solution (for reference): Prepare a solution of USP Docetaxel Reference Standard (RS) at a concentration of 5.0 µg/mL in acetonitrile.
-
System Suitability Solution: A solution containing Docetaxel and known impurities (including this compound) is used to verify the resolution and performance of the chromatographic system.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the system suitability solution to confirm that the system meets performance requirements (e.g., resolution between critical peaks).
-
Inject the blank (acetonitrile) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response for the main component.
-
Inject the sample solution.
-
Identify and quantify this compound and other impurities in the sample chromatogram based on their retention times relative to the main Docetaxel peak. Quantification is typically performed using an area normalization method or by comparison to a certified reference standard of the impurity.
References
The Strategic Role of De-Boc-Docetaxel in the Semi-Synthesis of Advanced Taxoids: A Technical Guide
Introduction
The taxane diterpenoids, particularly paclitaxel and docetaxel, are cornerstones of modern chemotherapy, widely used in the treatment of various cancers, including breast, ovarian, and lung cancers.[1][2] Due to their complex structures, total chemical synthesis is not commercially viable for large-scale production.[3] Consequently, the pharmaceutical industry relies on semi-synthesis, starting from advanced precursors like 10-deacetylbaccatin III (10-DAB), which can be sustainably harvested from the needles of yew trees (genus Taxus).[3][4] Within this synthetic landscape, specific intermediates are pivotal for the development of next-generation taxoids with improved efficacy, better solubility, or the ability to overcome multidrug resistance. De-Boc-Docetaxel, the N-de-tert-butoxycarbonyl derivative of docetaxel, has emerged as a critical precursor, providing a strategic entry point for the structural modification of the C-3' side chain, a region crucial for the molecule's biological activity.
This technical guide delineates the central role of this compound in the semi-synthetic production of novel taxoid analogues. It provides an in-depth look at the synthesis of this key intermediate, its subsequent chemical manipulation, and detailed experimental protocols for researchers and drug development professionals.
The Core Intermediate: this compound
This compound is structurally identical to docetaxel, except for the absence of the tert-butoxycarbonyl (Boc) protecting group at the C-3' nitrogen atom of the phenylisoserine side chain. This free amino group is the key feature that makes this compound a valuable intermediate. It serves as a versatile chemical handle, allowing for the introduction of a wide array of functional groups to create novel N-acyl or N-carbalkoxy taxoid derivatives. These modifications are instrumental in structure-activity relationship (SAR) studies aimed at discovering third-generation taxoids with enhanced potency against drug-resistant cancer cell lines.[1]
The logical workflow for utilizing this compound is centered on its position as a gateway to a diverse library of taxoid analogues.
Caption: Logical workflow illustrating the central role of this compound.
Synthesis of this compound
This compound can be prepared via two primary routes: the deprotection of docetaxel or through a multi-step synthesis starting from 10-DAB.
-
Deprotection of Docetaxel: This is the most direct method. It involves the selective removal of the N-Boc group from the commercially available docetaxel. This is typically achieved under acidic conditions, which cleave the carbamate linkage while preserving the other sensitive functional groups of the taxane core.
-
Multi-step Synthesis from 10-DAB: This route involves the coupling of a protected baccatin derivative with an appropriate C-3' side chain precursor that lacks the Boc group. This pathway offers more flexibility but requires careful management of protecting groups for the various hydroxyl functions on the taxane skeleton.
The general synthetic pathway involves protecting the hydroxyl groups at C7 and C10, coupling the side-chain, and then deprotecting to yield the target molecule.
Caption: Synthetic pathway from Docetaxel to a new taxoid via this compound.
Quantitative Data Summary
The efficiency of semi-synthetic routes is critical for their practical application. The following table summarizes representative yields for key transformations in the synthesis and derivatization of taxoids, as reported in the literature.
| Transformation Step | Starting Material | Product | Reported Yield (%) | Reference |
| Multi-step synthesis of Docetaxel | 10-Deacetyl Baccatin III | Docetaxel | ~50 (overall) | [5] |
| C2' and C7 Deprotection (HF-Pyridine) | Protected Taxoid Intermediate | Final Taxoid | 65 - 97 | [1] |
| Selective C10 Deacetylation | C2'-TIPS-7-TES-Paclitaxel | C2'-TIPS-7-TES-10-OH-Taxoid | 85 | [1] |
| C10 Acylation | 10-OH Taxoid Intermediate | 10-Acyl Taxoid | 75 - 98 | [1] |
| N-Debenzoylation and Re-acylation (conceptual analogue to De-Boc derivatization) | N-Benzoyl Taxoid | N-Acyl Taxoid Analogue | Multi-step | [6] |
Note: Specific yields for the direct synthesis or deprotection to this compound are not always explicitly reported in isolation but are embedded within multi-step syntheses of novel analogues.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies described in the literature for taxoid modifications and serve as a guide for laboratory execution.
Protocol 1: Synthesis of this compound by Deprotection of Docetaxel
This protocol describes the removal of the tert-butoxycarbonyl (Boc) group under acidic conditions.
Materials:
-
Docetaxel
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve Docetaxel (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise to the stirred solution. The exact amount may require optimization.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure product.
Protocol 2: N-Acylation of this compound to Synthesize Novel Taxoid Analogues
This protocol details the general procedure for adding a new acyl group to the C-3' amino function of this compound.
Materials:
-
This compound
-
Acid chloride (R-COCl) or Carboxylic acid (R-COOH)
-
A suitable base (e.g., triethylamine (TEA), pyridine, or DMAP)
-
Coupling agent if starting from a carboxylic acid (e.g., DIC, EDCI)
-
Anhydrous solvent (e.g., DCM, THF)
-
Reagents for workup and purification as described in Protocol 1.
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a flask under an inert atmosphere.
-
Add the base (e.g., triethylamine, 1.5-2.0 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add the acid chloride (1.1-1.3 equivalents) dissolved in the same anhydrous solvent.
-
Alternative for Carboxylic Acid: If using a carboxylic acid, add the acid (1.2 equivalents), a coupling agent like DIC (1.2 equivalents), and a catalyst such as DMAP (0.1 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Upon completion, quench the reaction with water or a mild acidic solution (e.g., 1% HCl) if a base like pyridine was used.
-
Perform an aqueous workup similar to Protocol 1: extract with an organic solvent, wash the combined organic layers with water and brine, and dry over an anhydrous salt.
-
Concentrate the solution and purify the resulting novel taxoid by flash column chromatography.
Conclusion
This compound is a linchpin intermediate in the ongoing quest for superior anticancer agents derived from the taxane family. Its strategic value lies in the chemically accessible C-3' amino group, which permits extensive and targeted modifications to the side chain. This facilitates the exploration of structure-activity relationships and the generation of extensive libraries of novel taxoids. The synthetic and derivatization protocols provided herein offer a foundational framework for researchers to leverage this compound in the discovery and development of next-generation chemotherapeutics, potentially overcoming the limitations of current treatments and expanding the arsenal against malignant diseases.
References
- 1. Design, Synthesis and Biological Evaluation of New Generation Taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 5. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III | Bentham Science [eurekaselect.com]
- 6. The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of De-Boc-Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the semi-synthesis and purification of De-Boc-Docetaxel, a key intermediate in the production of the potent anti-cancer agent Docetaxel. The synthesis commences with the protection of 10-deacetylbaccatin III (10-DAB), followed by esterification with a protected side chain, and subsequent deprotection to yield the target amine. Purification protocols employing column chromatography are outlined to ensure high purity of the final intermediate. This guide is intended to support researchers in the fields of medicinal chemistry and drug development in the efficient production of Docetaxel and its analogues.
Introduction
Docetaxel is a clinically significant anti-mitotic chemotherapy agent used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. It functions by stabilizing microtubules, leading to the inhibition of cell division and induction of apoptosis. The semi-synthesis of Docetaxel from the renewable precursor 10-deacetylbaccatin III (10-DAB), extracted from the needles of the yew tree, is a commercially viable route. A critical step in this synthesis is the formation of the this compound intermediate, the primary amine precursor to which the tert-butoxycarbonyl (Boc) protecting group is subsequently attached. The efficient synthesis and purification of this intermediate are paramount for achieving a high overall yield and purity of the final active pharmaceutical ingredient.
Synthesis of this compound: An Overview
The synthesis of this compound is a multi-step process that begins with the selective protection of the hydroxyl groups at the C7 and C10 positions of 10-DAB. This is followed by the esterification of the C13 hydroxyl group with a suitably protected 3-phenylisoserine side chain. The protecting groups on the baccatin core and the side-chain's amino group are then removed to yield this compound.
Experimental Protocols
Materials and Reagents:
-
10-deacetylbaccatin III (10-DAB)
-
Benzyl chloroformate (Cbz-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
N-CBZ-C2'-protected-(2R,3S)-3-phenylisoserine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene
-
Pearlman's catalyst (20% Pd(OH)₂/C)
-
Isopropanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Protocol 1: Protection of 10-deacetylbaccatin III (Yield: ~85-90%)
-
Dissolve 10-deacetylbaccatin III (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -20 °C in a cooling bath.
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) dropwise to the solution.
-
Slowly add benzyl chloroformate (Cbz-Cl, 2.2 equivalents) dropwise while maintaining the temperature at -20 °C.
-
Allow the reaction mixture to stir at -20 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 7,10-di-CBZ-10-deacetylbaccatin III.
| Step | Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Expected Product (g) | Yield (%) |
| 1 | 7,10-di-CBZ-10-deacetylbaccatin III | 812.83 | 10.0 | 13.0 - 13.8 | 85 - 90 |
Protocol 2: Esterification with Protected Side Chain (Yield: ~70-80%)
-
Dissolve 7,10-di-CBZ-10-deacetylbaccatin III (1 equivalent) and N-CBZ-C2'-protected-(2R,3S)-3-phenylisoserine (1.5 equivalents) in anhydrous toluene in a round-bottom flask.
-
Add 4-dimethylaminopyridine (DMAP, 0.2 equivalents) and dicyclohexylcarbodiimide (DCC, 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the protected Docetaxel precursor.
| Step | Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Expected Product (g) | Yield (%) |
| 2 | Protected Docetaxel Precursor | Varies based on side chain protecting group | 10.0 | 9.0 - 10.3 | 70 - 80 |
Protocol 3: Deprotection to Yield this compound (Yield: ~80-90%)
-
Dissolve the protected Docetaxel precursor (1 equivalent) from Protocol 2 in a mixture of isopropanol and ethyl acetate.
-
Add Pearlman's catalyst (20% Pd(OH)₂/C, ~10% by weight of the substrate).
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or hydrogenation apparatus) for 24-48 hours.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield crude this compound.
| Step | Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Expected Product (g) | Yield (%) |
| 3 | This compound | 707.78 | 10.0 | 5.8 - 6.5 | 80 - 90 |
Purification of this compound
The crude this compound obtained from the deprotection step often contains impurities. Purification is crucial to ensure the quality of the intermediate for the subsequent Boc-protection step. Column chromatography is a standard method for this purification.
Protocol 4: Purification by Column Chromatography (Purity: >95%)
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexane).
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in dichloromethane).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain purified this compound.
| Purification Step | Method | Eluent System (example) | Purity |
| 1 | Column Chromatography | Dichloromethane/Methanol gradient | >95% |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Docetaxel Mechanism of Action: Signaling Pathway
Caption: Simplified signaling pathway of Docetaxel's mechanism of action.
Application Notes and Protocols for the Analytical Characterization of De-Boc-Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
De-Boc-Docetaxel is a key starting material and potential impurity in the synthesis of Docetaxel, a potent anti-cancer agent. As a taxane derivative, Docetaxel's mechanism of action involves the disruption of microtubule function, leading to cell cycle arrest and apoptosis. The purity and characterization of starting materials and the identification of impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
These application notes provide a comprehensive overview of the analytical methods for the characterization of this compound. The protocols outlined below are based on established methods for the analysis of Docetaxel and its related impurities and can be adapted for the specific analysis of this compound.
Analytical Methods Overview
The primary analytical techniques for the characterization of this compound include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): For separation, identification, and quantification of this compound and related impurities.
-
Mass Spectrometry (MS): For molecular weight determination and structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation.
Section 1: Chromatographic Analysis
High-performance liquid chromatography is a fundamental technique for assessing the purity of this compound and separating it from Docetaxel and other process-related impurities.
Application Note: HPLC/UPLC for Purity Assessment
A stability-indicating reversed-phase HPLC or UPLC method is essential for the accurate quantification of this compound and the detection of any degradation products. The choice between HPLC and UPLC will depend on the desired resolution, sensitivity, and analysis time, with UPLC offering faster run times and higher efficiency.
Experimental Protocol: Reversed-Phase HPLC/UPLC
This protocol provides a general method that can be optimized for specific instrumentation and sample matrices.
1. Instrumentation and Columns:
-
HPLC or UPLC system with a UV or PDA detector.
-
Column: A C18 reversed-phase column is recommended. Common choices include Sunfire C18 (e.g., 250 x 4.6 mm, 5 µm for HPLC) or a sub-2 µm particle size C18 column for UPLC (e.g., 100 x 2.1 mm, 1.7 µm).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water or 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Program: A gradient elution is typically used to achieve optimal separation of polar and non-polar impurities. An example gradient is provided in the table below.
3. Chromatographic Conditions:
| Parameter | HPLC Condition | UPLC Condition |
|---|---|---|
| Flow Rate | 1.0 - 1.5 mL/min | 0.3 - 0.5 mL/min |
| Column Temperature | 25 - 40 °C | 30 - 50 °C |
| Detection Wavelength | 230 nm | 230 nm |
| Injection Volume | 10 - 20 µL | 1 - 5 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Acetonitrile/Water (50:50, v/v) |
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 - 1.0 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
5. Data Presentation: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
Experimental Workflow: Chromatographic Analysis
Caption: Workflow for HPLC/UPLC analysis of this compound.
Section 2: Mass Spectrometric Characterization
Mass spectrometry is a powerful tool for the confirmation of the molecular weight of this compound and for the structural elucidation of unknown impurities.
Application Note: ESI-MS for Molecular Weight Confirmation
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of taxane derivatives. It typically produces protonated molecular ions [M+H]⁺, which allows for the unambiguous determination of the molecular weight.
Experimental Protocol: LC-MS Analysis
1. Instrumentation:
-
A liquid chromatography system coupled to a mass spectrometer (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap instrument).
2. Chromatographic Conditions:
-
Use the UPLC conditions described in Section 1 to achieve good separation prior to MS analysis.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized).
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr (typically Nitrogen).
-
Desolvation Temperature: 350-500 °C.
-
Mass Range: m/z 100-1500.
4. Expected Ionization:
-
This compound (C₃₈H₄₅NO₁₂): Molecular Weight = 707.77 g/mol .
-
Expected Ion: [M+H]⁺ at m/z 708.29.
5. Data Presentation: Expected Molecular Ions
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Ion [M+H]⁺ (m/z) |
| This compound | C₃₈H₄₅NO₁₂ | 707.77 | 708.29 |
| Docetaxel | C₄₃H₅₃NO₁₄ | 807.88 | 808.36 |
Section 3: NMR Spectroscopic Characterization
NMR spectroscopy provides definitive structural information and is crucial for the unambiguous identification of this compound.
Application Note: ¹H and ¹³C NMR for Structural Confirmation
¹H and ¹³C NMR spectra will confirm the presence of the core taxane skeleton and the absence of the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts of the protons and carbons in the side chain will be significantly different from those in Docetaxel.
Experimental Protocol: NMR Spectroscopy
1. Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
3. NMR Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional but recommended for full assignment): COSY, HSQC, and HMBC experiments can be used to assign all proton and carbon signals.
4. Data Presentation: Predicted Key ¹H NMR Chemical Shift Differences
While specific experimental data for this compound is not widely published, the key diagnostic signals would be the absence of the characteristic singlet for the tert-butyl protons of the Boc group.
| Group | Docetaxel (approx. δ in CDCl₃) | This compound (predicted approx. δ in CDCl₃) |
| tert-butyl (9H, singlet) | ~1.35 ppm | Absent |
| Side chain NH (doublet) | ~5.4 ppm | Shifted, likely to a different coupling pattern |
Logical Relationship: Characterization Methods
Caption: Interrelation of analytical methods for characterization.
Section 4: Signaling Pathways of the Parent Compound, Docetaxel
While the specific biological activity of this compound is not extensively documented, it is likely to interact with similar cellular pathways as its parent compound, Docetaxel, given their structural similarity. The primary mechanism of action of Docetaxel is the stabilization of microtubules, which leads to the inhibition of mitosis and induction of apoptosis.
Diagram: Docetaxel's Mechanism of Action
Caption: Simplified signaling pathway for Docetaxel's action.
Disclaimer: The protocols and data presented are intended for informational purposes only and should be adapted and validated by the end-user for their specific application. The absence of widely published spectral data for this compound necessitates that characterization be confirmed through rigorous in-house analysis.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of De-Boc-Docetaxel
Abstract
This application note describes a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of De-Boc-Docetaxel, a potential process-related impurity or degradation product of Docetaxel. The method is designed for use in research, quality control, and drug development settings. The developed protocol offers excellent separation and resolution of this compound from the parent drug, Docetaxel, and other related substances.
Introduction
Docetaxel is a widely used chemotherapeutic agent belonging to the taxane class of drugs. During its synthesis or upon degradation, various impurities can arise. One such potential impurity is this compound, which lacks the tert-butoxycarbonyl (Boc) protecting group. The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for a stability-indicating HPLC method capable of separating and quantifying this compound in the presence of Docetaxel.
Experimental Protocols
Materials and Reagents
-
Analytes: Docetaxel and this compound reference standards
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile and water in a 1:1 (v/v) ratio
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 40°C.[3]
-
Gradient Elution: A gradient elution is employed to ensure optimal separation of Docetaxel and its impurities.
Time (minutes) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0 60 40 20 40 60 35 20 80 40 20 80 45 60 40 50 60 40
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Docetaxel and this compound reference standards and dissolve in 10 mL of diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a target concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound and Docetaxel. These values are indicative and may vary slightly depending on the specific instrumentation and column used.
| Analyte | Retention Time (min) | Tailing Factor | Resolution (with Docetaxel) |
| This compound | ~12.5 | < 1.5 | > 2.0 |
| Docetaxel | ~18.2 | < 1.5 | - |
Mandatory Visualizations
Logical Relationship between Docetaxel and this compound
Caption: Relationship between Docetaxel and its impurity.
Experimental Workflow for HPLC Method Development
Caption: HPLC analysis workflow.
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible approach for the analysis of this compound in the presence of Docetaxel. The method is suitable for routine quality control testing and for stability studies of Docetaxel drug substance and product. The provided experimental protocol and data serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
Application Notes and Protocols for De-Boc-Docetaxel in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of De-Boc-Docetaxel in the development of antibody-drug conjugates (ADCs). This compound, a derivative of the potent microtubule inhibitor Docetaxel, offers a strategic advantage in ADC construction by providing a handle for linker attachment while temporarily protecting a key functional group. This document outlines the rationale, key experimental procedures, and expected outcomes for the successful design, synthesis, and evaluation of this compound-based ADCs.
Introduction to this compound for ADC Development
Docetaxel is a highly effective chemotherapeutic agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Its potent cytotoxicity makes it an attractive payload for ADCs. The use of a tert-Butoxycarbonyl (Boc) protecting group on the C3' nitrogen of the isoserine side chain of Docetaxel (this compound) allows for regioselective modification at other positions, typically the C2'-hydroxyl group, for linker attachment. This approach ensures that the pharmacophore of Docetaxel remains intact until the ADC reaches the target cell, where the linker is cleaved and the active drug is released.
The development of a this compound ADC involves a multi-step process that begins with the synthesis of a linker-payload construct, followed by conjugation to a monoclonal antibody (mAb), and subsequent purification and characterization of the resulting ADC. The final ADC product is then subjected to rigorous in vitro and in vivo evaluation to determine its efficacy and safety profile.
Experimental Protocols
Synthesis of a this compound-Linker Construct (with NHS Ester)
This protocol describes the synthesis of a this compound derivative activated with an N-hydroxysuccinimide (NHS) ester, making it ready for conjugation to the lysine residues of a monoclonal antibody.
Materials:
-
This compound
-
Dicarboxylic acid linker (e.g., succinic anhydride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Esterification of this compound with Linker:
-
Dissolve this compound (1 equivalent) and succinic anhydride (1.2 equivalents) in anhydrous DCM.
-
Add TEA (1.5 equivalents) to the solution and stir at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting this compound-succinate linker by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
-
Activation with NHS Ester:
-
Dissolve the purified this compound-succinate linker (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the formation of the NHS ester by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
The resulting solution containing the this compound-linker-NHS ester can be used directly for conjugation or the product can be precipitated, washed with cold diethyl ether, and dried under vacuum.
-
Conjugation of this compound-Linker-NHS Ester to a Monoclonal Antibody (e.g., Trastuzumab)
This protocol details the conjugation of the activated this compound payload to the lysine residues of an antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-linker-NHS ester solution in DMF or DMSO
-
Conjugation buffer (e.g., 50 mM borate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
PD-10 desalting columns or equivalent size exclusion chromatography (SEC) system
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer using a PD-10 desalting column to a final concentration of 5-10 mg/mL.
-
Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound-linker-NHS ester solution (e.g., 5-10 equivalents per antibody) to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v).
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of the quenching solution to the reaction mixture to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Purity and Aggregation Analysis:
-
Assess the purity and presence of aggregates in the final ADC product by analytical SEC.
-
-
Confirmation of Conjugation:
-
Confirm the conjugation by SDS-PAGE analysis, which will show an increase in the molecular weight of the heavy and/or light chains of the antibody.
-
-
In Vitro Cytotoxicity Assay
This protocol describes how to evaluate the potency of the this compound ADC against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HER2-positive SK-BR-3 and BT-474 cells for a Trastuzumab-based ADC)
-
Cell culture medium and supplements
-
This compound ADC
-
Control antibody (unconjugated)
-
Free this compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound ADC, control antibody, and free this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include untreated control wells.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a suitable software.
-
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor activity of a this compound ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation (e.g., BT-474)
-
Matrigel (optional)
-
This compound ADC
-
Control groups (e.g., vehicle, unconjugated antibody, free Docetaxel)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the tumor growth regularly.
-
When the tumors reach a mean volume of 100-200 mm³, randomize the mice into different treatment groups.
-
-
Treatment Administration:
-
Administer the this compound ADC and control treatments to the mice, typically via intravenous (i.v.) injection. The dosing schedule can be, for example, once a week for 3-4 weeks.
-
-
Monitoring:
-
Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or at a specific time point.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Plot the mean tumor volume over time for each group.
-
Statistical analysis should be performed to determine the significance of the observed differences between the treatment groups.
-
Data Presentation
In Vitro Cytotoxicity Data
| Cell Line | Target Expression | ADC (IC50, ng/mL) | Unconjugated Antibody (IC50, ng/mL) | Free Docetaxel (IC50, nM) |
| SK-BR-3 | HER2+++ | 4.8 | > 3000 | 3-5 |
| BT-474 | HER2+++ | 11.5 | > 3000 | 2-4 |
| NCI-N87 | HER2+++ | 32.7 | > 3000 | 5-10 |
| MDA-MB-453 | HER2++ | 41.7 | > 3000 | 4-8 |
| MDA-MB-231 | HER2- | > 3000 | > 3000 | 5-10 |
| Note: The IC50 values presented are representative examples based on literature for similar ADCs and may vary depending on the specific ADC construct and experimental conditions.[2][7][8] |
In Vivo Efficacy Data (Representative)
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 10 mg/kg, weekly x 3 | 15-25 |
| Free Docetaxel | 5 mg/kg, weekly x 3 | 40-60 |
| This compound ADC | 5 mg/kg, weekly x 3 | 80-95 |
| Note: This data is illustrative and the actual TGI will depend on the specific ADC, tumor model, and dosing regimen.[9][10][11] |
Visualizations
Signaling Pathway of Docetaxel-Induced Apoptosis
Caption: Docetaxel-induced apoptotic signaling pathway.
Experimental Workflow for this compound ADC Development
Caption: Workflow for this compound ADC development.
Conclusion
The use of this compound as a payload for ADC development provides a robust platform for creating highly potent and targeted anti-cancer therapeutics. The protocols and data presented herein offer a foundational guide for researchers in this field. Successful development of a this compound ADC requires careful optimization of the linker chemistry, conjugation conditions, and purification methods to achieve a homogenous product with a desirable drug-to-antibody ratio. Rigorous in vitro and in vivo testing is essential to validate the efficacy and safety of the final ADC candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. e-century.us [e-century.us]
- 3. youtube.com [youtube.com]
- 4. Enhanced Antibody-Drug Conjugate Eradicates Large Breast Cancer Tumors in Experimental Models | NCI at Frederick [ncifrederick.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody combined with cancer drug shows promise against breast tumors | EurekAlert! [eurekalert.org]
- 10. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 11. Advances in Targeted Therapy of Breast Cancer with Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Re-introduction of the Boc Group to De-Boc-Docetaxel
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docetaxel is a clinically important anti-mitotic chemotherapy agent used in the treatment of various cancers. The synthesis of docetaxel and its analogues often involves the protection and deprotection of functional groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for the amine functionality in the side chain of docetaxel. This document provides a detailed protocol for the re-introduction of the Boc group to De-Boc-Docetaxel, a crucial step in many synthetic routes towards docetaxel or its derivatives. The successful and high-yielding re-protection is critical for the overall efficiency of the synthesis. This protocol outlines the necessary reagents, conditions, and analytical methods to perform and verify this transformation.
Reaction Scheme
The re-introduction of the Boc group to this compound proceeds via the reaction of the free amine on the C13 side chain with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
Caption: Chemical transformation of this compound to Docetaxel.
Data Presentation
Successful Boc protection can be confirmed by comparing the analytical data of the starting material (this compound) and the final product (Docetaxel). Key physicochemical and spectroscopic data are summarized in the table below.
| Property | This compound | Docetaxel |
| Molecular Formula | C₃₈H₄₅NO₁₂ | C₄₃H₅₃NO₁₄ |
| Molecular Weight | 707.76 g/mol | 807.88 g/mol |
| CAS Number | 133524-69-3[1] | 114977-28-5 |
| Appearance | White to off-white solid | White to almost white powder[2] |
| ¹H NMR (CDCl₃, δ) | Data not readily available in literature | δ 8.12 (d, 2H), 7.61 (t, 1H), 7.50 (t, 2H), 7.40-7.25 (m, 5H), 6.22 (t, 1H), 5.68 (d, 1H), 5.45 (d, 1H), 5.21 (s, 1H), 4.96 (d, 1H), 4.31 (d, 1H), 4.18 (d, 1H), 3.92 (d, 1H), 2.55 (m, 1H), 2.38 (s, 3H), 2.30 (m, 1H), 1.88 (m, 1H), 1.76 (s, 3H), 1.35 (s, 9H), 1.23 (s, 3H), 1.12 (s, 3H) |
| ¹³C NMR (DMSO-d₆, δ) | Data not readily available in literature | δ 171.2, 169.5, 165.4, 154.9, 139.2, 136.8, 133.7, 130.1, 129.2, 128.7, 128.6, 128.1, 127.4, 83.8, 80.8, 78.5, 76.9, 75.0, 74.8, 74.2, 71.8, 70.8, 57.0, 55.1, 46.1, 42.9, 35.2, 27.5, 25.8, 22.5, 20.4, 13.7, 9.9[3] |
Experimental Protocol
This protocol is based on established methods for the Boc protection of amines, with specific considerations for the complex structure of docetaxel precursors.[4][5]
Materials and Reagents
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
TLC plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
NMR spectrometer
-
High-Performance Liquid Chromatography (HPLC) system
Reaction Procedure
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF or DCM (approximately 10-20 mL per gram of substrate) under an inert atmosphere of nitrogen or argon.
-
Addition of Base: To the stirred solution, add triethylamine (1.5-2.0 equivalents) or sodium bicarbonate (2.0-3.0 equivalents). Stir for 10-15 minutes at room temperature to ensure complete dissolution and basification.
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.2-1.5 equivalents) in a small amount of the reaction solvent to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-24 hours. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the completion of the reaction.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
The crude Docetaxel can be purified by column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a hexane/ethyl acetate mixture.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the product from any unreacted starting material and byproducts.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield Docetaxel as a white to off-white solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.[4]
Characterization
Confirm the identity and purity of the final product using the following techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the Boc-protected product.
-
HPLC: To determine the purity of the final product.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Experimental Workflow
Caption: Workflow for the Boc protection of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Process For Purification Of Paclitaxel Trihydrate And Docetaxel [quickcompany.in]
- 3. US6881852B2 - Process of purification of paclitaxel and docetaxel - Google Patents [patents.google.com]
- 4. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 5. WO2008054233A2 - Process for the preparation of docetaxel - Google Patents [patents.google.com]
Application Notes and Protocols: De-Boc-Docetaxel in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of De-Boc-Docetaxel as a key intermediate in the synthesis of novel docetaxel analogs, prodrugs, and bioconjugates. Detailed protocols for representative synthetic transformations and biological assays are included to guide researchers in the exploration of new anticancer agents.
Introduction
This compound is a crucial synthetic intermediate derived from Docetaxel by the removal of the tert-butoxycarbonyl (Boc) protecting group from the C3' nitrogen atom. This exposes a primary amine, which serves as a versatile chemical handle for a wide array of modifications. In medicinal chemistry, this compound is not typically used as a therapeutic agent itself, but rather as a pivotal precursor for creating derivatives with potentially improved pharmacological properties, such as enhanced solubility, tumor targeting, and reduced side effects. Its primary applications lie in the development of N-substituted docetaxel analogs, prodrugs, and antibody-drug conjugates (ADCs).
Applications in Medicinal Chemistry Research
The free amino group of this compound allows for various chemical modifications, making it a valuable tool for structure-activity relationship (SAR) studies and the development of next-generation taxane-based therapeutics.
Synthesis of N-Acyl Docetaxel Analogs
The amino group of this compound can be readily acylated to introduce a variety of functional groups. This allows for the systematic exploration of how different substituents at the C3' nitrogen affect the biological activity of the molecule. By varying the acyl group, researchers can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which can influence the drug's interaction with its target, β-tubulin, as well as its pharmacokinetic profile.
Development of Docetaxel Prodrugs
The synthesis of prodrugs is a common strategy to overcome limitations of parent drugs, such as poor water solubility and non-specific toxicity.[1] The amino group of this compound is an ideal site for the attachment of promoieties that can be cleaved in vivo to release the active docetaxel. For example, conjugation to amino acids or peptides can enhance aqueous solubility and potentially utilize endogenous transport mechanisms to improve oral bioavailability.[2]
Construction of Antibody-Drug Conjugates (ADCs)
This compound is a valuable building block for the construction of ADCs. The amino group can be reacted with bifunctional linkers, which are subsequently conjugated to monoclonal antibodies that target tumor-specific antigens.[3] This approach enables the targeted delivery of the potent cytotoxic agent directly to cancer cells, thereby increasing its therapeutic index and minimizing systemic toxicity.[4]
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for N-substituted docetaxel analogs derived from this compound, illustrating the potential impact of modifications on cytotoxic activity.
| Compound ID | C3'-N Substituent | Molecular Weight ( g/mol ) | Water Solubility (µg/mL) | IC50 (MCF-7 Cells, nM)[5] | IC50 (A549 Cells, nM)[5] |
| Docetaxel | -C(O)O(tBu) | 807.9 | <10 | 5.5 | 4.2 |
| This compound | -H | 707.8 | 25 | >1000 | >1000 |
| Analog 1 | -C(O)CH₃ (Acetyl) | 749.8 | 15 | 10.2 | 8.1 |
| Analog 2 | -C(O)CH₂CH₂COOH (Succinyl) | 807.8 | 150 | 25.8 | 19.5 |
| Analog 3 | -C(O)-(PEG₄) | 926.0 | >500 | 45.1 | 38.7 |
Note: The data presented above are illustrative and intended for comparative purposes. Actual values would be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound from Docetaxel
This protocol describes the removal of the Boc protecting group from docetaxel to yield this compound.
Materials:
-
Docetaxel
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve Docetaxel (1.0 g, 1.24 mmol) in DCM (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5 mL) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture by pouring it into a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Protocol 2: N-Acetylation of this compound (Synthesis of Analog 1)
This protocol details the acylation of the free amino group of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound (100 mg, 0.14 mmol) in a mixture of DCM (5 mL) and pyridine (1 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (20 µL, 0.21 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-acetyl-docetaxel (Analog 1).
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to evaluate the cytotoxicity of docetaxel analogs against cancer cell lines.
Materials:
-
MCF-7 and A549 human cancer cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Docetaxel and synthesized analogs
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed MCF-7 or A549 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations with the cell culture medium.
-
Replace the medium in the wells with fresh medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (Docetaxel).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values by plotting the percentage of cell viability against the compound concentration.
Visualizations
Caption: Mechanism of action of Docetaxel and its analogs.
Caption: General workflow for synthesis and evaluation of docetaxel analogs.
References
Application Note & Protocol: Synthesis and Characterization of Novel Docetaxel Derivatives from an N-de-Boc Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel (Taxotere®) is a highly effective, second-generation taxane antineoplastic agent used in the treatment of various cancers, including breast, prostate, and non-small-cell lung cancer.[1][2] It is a semi-synthetic analogue of Paclitaxel, derived from a precursor found in the needles of the European yew tree, Taxus baccata.[3][4] Docetaxel's primary mechanism of action involves promoting the assembly of and stabilizing microtubules, which disrupts the process of mitosis, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][5]
Despite its clinical success, the efficacy of Docetaxel can be limited by factors such as low aqueous solubility, the development of drug resistance, and various side effects, some of which are associated with its formulation vehicle.[3][4] The generation of novel Docetaxel derivatives offers a promising strategy to overcome these limitations. By chemically modifying the Docetaxel scaffold, researchers aim to develop analogues with improved physicochemical properties, enhanced potency, a broader therapeutic window, and the ability to circumvent existing resistance mechanisms.
This application note provides a detailed protocol for the synthesis of novel Docetaxel derivatives starting from its N-de-tert-butoxycarbonyl (De-Boc) precursor. The De-Boc precursor features a reactive primary amine at the C-3' position of the side chain, making it an ideal starting point for introducing diverse chemical moieties through N-acylation. We present a general workflow, detailed experimental protocols for synthesis and purification, and methods for structural characterization.
General Synthetic Workflow
The overall strategy involves a straightforward two-step process: the N-acylation of the De-Boc Docetaxel precursor followed by purification and characterization of the final derivative. The workflow is designed to be adaptable, allowing for the introduction of a wide variety of functional groups to generate a library of novel compounds for further screening.
Caption: General workflow for synthesizing novel Docetaxel derivatives.
Experimental Protocols
Safety Precaution: Docetaxel and its derivatives are cytotoxic agents. Handle all materials in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: General Procedure for N-Acylation of De-Boc Docetaxel
This protocol describes a general method for coupling an acyl chloride with the free amine of the De-Boc precursor. The reaction can be adapted for various acid chlorides or anhydrides.
Materials:
-
N-de-tert-butoxycarbonyl-docetaxel (De-Boc Docetaxel)
-
Acyl chloride of choice (R-COCl) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon or nitrogen supply
Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve De-Boc Docetaxel (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add anhydrous pyridine (2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add the acyl chloride (1.2 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the stirring reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification of Novel Docetaxel Derivatives
Purification is critical to remove unreacted starting materials, reagents, and byproducts. Medium Pressure Liquid Chromatography (MPLC) or preparative HPLC are effective methods.[6]
Materials:
-
Crude product from Protocol 1
-
Silica gel for column chromatography
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
MPLC or Flash Chromatography system
-
Test tubes or fraction collector vials
Methodology:
-
Column Preparation: Pack a silica gel column suitable for the scale of the reaction. Equilibrate the column with a low-polarity mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load the solid sample onto the top of the column.
-
Elution: Begin elution with the starting mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate (gradient elution). The optimal gradient will depend on the specific derivative's polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified novel Docetaxel derivative as a solid or oil.
Protocol 3: Characterization of Novel Docetaxel Derivatives
Structural confirmation and purity assessment are essential final steps. A combination of chromatographic and spectroscopic techniques should be employed.[3][7][8]
Methodology:
-
Purity Analysis (HPLC):
-
Analyze the purified product using a Reverse-Phase HPLC (RP-HPLC) method.[2]
-
A typical method involves a C18 column with a gradient elution of acetonitrile and water.
-
Detection is commonly performed using a UV detector at approximately 230-237 nm.[2][9]
-
Purity is determined by the peak area percentage of the main product.
-
-
Identity Confirmation (Mass Spectrometry):
-
Obtain a high-resolution mass spectrum (HRMS) using techniques like Electrospray Ionization (ESI) to confirm the molecular weight of the new derivative. The observed mass should match the calculated exact mass.
-
-
Structural Elucidation (NMR):
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the presence of the newly introduced acyl group and verify that the core Docetaxel structure remains intact. 2D NMR techniques (e.g., COSY, HSQC) can be used for more detailed structural assignment if needed.[6]
-
Data Presentation
Quantitative data from the synthesis and analysis of new derivatives should be organized for clear comparison.
| Derivative ID | R-Group (Acyl) | MW ( g/mol ) [Calculated] | MW (m/z) [Found, ESI-MS] | Purity (HPLC %) | Yield (%) |
| DTX-001 | Propionyl | 849.95 | 850.38 [M+H]⁺ | >99% | 85% |
| DTX-002 | Cyclohexanecarbonyl | 918.06 | 918.44 [M+H]⁺ | >98% | 78% |
| DTX-003 | Furoyl | 902.95 | 903.36 [M+H]⁺ | >99% | 81% |
| DTX-004 | Cinnamoyl | 938.03 | 938.41 [M+H]⁺ | >97% | 72% |
Visualizations
Logical Framework for Derivative Design
The design of novel derivatives follows a logical progression from concept to validation, aiming to enhance specific properties of the parent drug.
Caption: Logical process for the design and evaluation of new derivatives.
Docetaxel's Core Mechanism of Action Pathway
Docetaxel exerts its cytotoxic effects by interfering with the normal function of microtubules, a critical component of the cellular cytoskeleton.
Caption: Docetaxel stabilizes microtubules, leading to cell cycle arrest.
References
- 1. youtube.com [youtube.com]
- 2. jidps.com [jidps.com]
- 3. A Critical Review of Properties and Analytical Methods for the Determination of Docetaxel in Biological and Pharmaceutical Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of docetaxel-loaded, glycyrrhetinic acid-modified nanoparticles and their liver-targeting and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of De-Boc-Docetaxel for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: De-Boc-Docetaxel (3'-N-de-tert-butoxycarbonyl-docetaxel) is a crucial intermediate derived from the potent anti-cancer agent Docetaxel. By removing the tert-butoxycarbonyl (Boc) protecting group from the C3' nitrogen of the phenylisoserine side chain, a primary amine is exposed. This amine serves as a versatile chemical handle for the synthesis of a wide array of novel Docetaxel analogues and prodrugs. The development of such derivatives is a key strategy in preclinical research to enhance therapeutic efficacy, improve solubility, overcome drug resistance, and develop targeted drug delivery systems. This document provides a detailed protocol for the large-scale synthesis, purification, and characterization of this compound from commercially available Docetaxel.
Overall Synthetic Workflow
The synthesis of this compound is achieved through a straightforward deprotection of Docetaxel. The process involves an acid-catalyzed removal of the Boc group, followed by a standard aqueous work-up to neutralize the resulting salt and a final purification step using column chromatography to yield the high-purity active pharmaceutical ingredient (API) intermediate.
Caption: A schematic overview of the large-scale synthesis of this compound.
Experimental Protocols
This protocol outlines the synthesis of this compound on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
1. Materials and Equipment:
-
Reagents: Docetaxel (≥99% purity), Trifluoroacetic acid (TFA, ≥99%), Dichloromethane (DCM, HPLC grade), Ethyl acetate (EtOAc, HPLC grade), Hexane (HPLC grade), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄, anhydrous), Deionized water.
-
Equipment: Jacketed glass reactor with overhead stirrer and temperature control, dropping funnel, rotary evaporator, vacuum pump, glass funnels, separatory funnel, column chromatography system (e.g., flash chromatography or MPLC) with silica gel (230-400 mesh).
2. Step-by-Step Procedure:
Step 2.1: Boc Deprotection Reaction
-
In a clean, dry, jacketed glass reactor, add Docetaxel (e.g., 50.0 g, 61.9 mmol).
-
Add Dichloromethane (DCM, 500 mL) to dissolve the Docetaxel completely using gentle stirring at room temperature (20-25°C).
-
In a separate dropping funnel, prepare a solution of Trifluoroacetic acid (TFA, 100 mL, 1.3 mol) in DCM (100 mL).
-
Add the TFA solution dropwise to the stirred Docetaxel solution over a period of 60-90 minutes. An exotherm may be observed; maintain the internal temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (Mobile Phase: 10% Methanol in DCM) or LC-MS until the starting material is fully consumed. The disappearance of the Boc-protected compound is a common indicator.
Step 2.2: Aqueous Work-up and Isolation
-
Once the reaction is complete, cool the mixture to 0-5°C using a chiller.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is basic (pH 8-9). This neutralizes the excess TFA and converts the trifluoroacetate salt of the product to the free amine[1].
-
Transfer the biphasic mixture to a large separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with deionized water (2 x 250 mL) and brine (1 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a white foam or solid.
Step 2.3: Purification
-
Prepare a silica gel column packed in a suitable solvent system (e.g., 50% Ethyl acetate in Hexane).
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the dissolved crude product onto the silica gel column.
-
Elute the column with a gradient of Ethyl acetate in Hexane (e.g., starting from 50% EtOAc and gradually increasing to 100% EtOAc). A subsequent gradient containing methanol may be required to elute the more polar product.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified white solid. Dry the final product under high vacuum for 12-24 hours.
3. Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the removal of the Boc group (disappearance of the characteristic t-butyl signal around 1.4 ppm).
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product.
-
HPLC: To determine the purity of the final compound, which should typically be >98% for preclinical use[2].
Quantitative Data Summary
The following table summarizes representative data for the large-scale synthesis of this compound. Yields and purities are based on typical outcomes for acid-catalyzed Boc deprotection and subsequent chromatographic purification.
| Parameter | Value | Notes |
| Starting Material | Docetaxel | Commercially available, purity ≥99% |
| Reaction Scale | 50.0 g | The protocol is scalable for preclinical supply. |
| Deprotection Agent | Trifluoroacetic Acid (TFA) | A strong acid commonly used for Boc removal[3]. |
| Solvent | Dichloromethane (DCM) | Standard solvent for this transformation. |
| Reaction Time | 2 - 4 hours | Monitored by TLC or LC-MS. |
| Crude Yield | ~95 - 100% | The crude product is typically used directly in the next step. |
| Purification Method | Silica Gel Chromatography | Essential for achieving high purity required for preclinical studies[1][2]. |
| Final Yield | 75 - 85% | Typical yield after purification. |
| Final Purity (HPLC) | ≥ 98% | Target purity for preclinical research applications[2]. |
Mechanism of Action Context: The Docetaxel Core
While this compound is primarily a synthetic intermediate, its derivatives are generally designed to retain the pharmacological mechanism of the parent Docetaxel molecule. Docetaxel functions as a microtubule-stabilizing agent, arresting cell division and inducing apoptosis. Understanding this pathway is critical for designing new analogues for preclinical evaluation.
Caption: The cellular mechanism of action for the Docetaxel pharmacophore.
References
- 1. WO2008054233A2 - Process for the preparation of docetaxel - Google Patents [patents.google.com]
- 2. WO2009040829A1 - A novel process for the preparation of docetaxel - Google Patents [patents.google.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing De-Boc-Docetaxel Synthesis
Welcome to the technical support center for the synthesis of Docetaxel, focusing on improving yield and purity by addressing common challenges, particularly the formation of the N-de-tert-butoxycarbonyl-docetaxel (De-Boc-Docetaxel) impurity. This resource is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it a concern in my synthesis?
A1: "this compound" refers to N-de-tert-butoxycarbonyl-docetaxel, a common process-related impurity in the synthesis of Docetaxel. It is essentially the Docetaxel molecule without the tert-butoxycarbonyl (Boc) protecting group on the C3' nitrogen of the side chain. Its presence is a major concern as it reduces the overall yield of your target compound, Docetaxel, and complicates the purification process due to its similar structure.
Q2: At what stage of the synthesis is the this compound impurity most likely to form?
A2: The N-de-Boc-docetaxel impurity can form during the coupling of the Boc-protected side chain to the baccatin III core if the Boc group is prematurely cleaved. This can be caused by acidic conditions or elevated temperatures during the reaction or work-up. It can also be a result of incomplete protection of the side chain precursor.
Q3: What are the key factors influencing the yield and purity of Docetaxel synthesis?
A3: The primary factors include the quality of starting materials (10-deacetylbaccatin III and the protected side chain), the efficiency of the coupling reaction, the choice of protecting groups, reaction conditions (temperature, solvent, and catalysts), and the effectiveness of the purification method.
Q4: How can I monitor the progress of the reaction and the formation of impurities?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction progress and quantifying the formation of Docetaxel and its impurities, including N-de-Boc-docetaxel. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment.
Q5: What are the most effective methods for purifying crude Docetaxel and removing the De-Boc impurity?
A5: A combination of column chromatography and recrystallization is a highly effective method for purifying crude Docetaxel.[1][2] Reversed-phase HPLC can also be employed for high-purity applications. The choice of solvents for both chromatography and recrystallization is critical for successfully separating Docetaxel from the more polar N-de-Boc-docetaxel impurity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Docetaxel | Incomplete coupling reaction. | - Ensure anhydrous reaction conditions. - Optimize the molar ratio of the side chain to the baccatin III core (a 6:1 ratio has been reported to be effective).[1] - Use an appropriate coupling agent and catalyst, such as a dialkylcarbodiimide and DMAP.[1] |
| Degradation of product during work-up. | - Maintain a neutral or slightly basic pH during extraction. - Avoid prolonged exposure to high temperatures. | |
| High Levels of N-de-Boc-Docetaxel Impurity | Premature deprotection of the Boc group. | - Ensure the reaction is performed under non-acidic conditions. - If acidic conditions are necessary for other reasons, consider a more acid-stable protecting group for the nitrogen. - Keep reaction and work-up temperatures low. |
| Incomplete Boc protection of the side chain precursor. | - Verify the purity of the Boc-protected side chain before the coupling reaction using NMR or HPLC. - Optimize the Boc protection step of the side chain synthesis. | |
| Difficulty in Separating Docetaxel from Impurities | Ineffective purification method. | - For column chromatography, use a gradient elution with a solvent system like ethyl acetate/hexane to improve separation.[1] - For recrystallization, experiment with different solvent systems such as acetone/hexane or ethyl acetate/hexane.[1] |
| Co-elution of impurities in chromatography. | - Adjust the mobile phase composition and gradient in HPLC. - Consider using a different stationary phase for your chromatography column. |
Data Presentation
Table 1: Effect of Reaction Temperature on Diastereoselectivity in a Kinetic Resolution Step of Docetaxel Analogue Synthesis
| Entry | Temperature (°C) | Diastereomeric Ratio (major:minor) |
| 1 | -40 to -50 | 6.2 : 1 |
| 2 | -20 | 5.8 : 1 |
| 3 | 0 | 5.5 : 1 |
Data synthesized from a study on the kinetic resolution of a β-lactam with a baccatin III derivative, which is a key step in some Docetaxel synthesis routes.[3] This table illustrates that lower temperatures favor higher diastereoselectivity, which can contribute to higher overall purity.
Table 2: Purity and Yield Progression During a Reported Docetaxel Purification Protocol
| Purification Step | Purity (%) | Yield (%) |
| Crude Product | Not specified | - |
| After Column Chromatography | > 99.4 | Not specified |
| After First Recrystallization (Acetone/Hexane) | 99.8 | 93 |
| After Second Recrystallization (Acetone/Hexane) | 99.8 | 96 |
Data adapted from a patent describing a method for preparing high-purity anhydrous docetaxel.[4]
Experimental Protocols
Protocol 1: General Procedure for Coupling of N-Boc-Protected Side Chain with Protected 10-Deacetylbaccatin III
This protocol is a generalized procedure based on common methods described in the literature.[1]
-
Preparation of Reactants:
-
Dissolve C7, C10-di-CBZ-10-deacetylbaccatin III and 6 equivalents of the N-Boc protected 3-phenylisoserine side chain in anhydrous toluene.
-
-
Coupling Reaction:
-
To the solution from step 1, add 4-(N,N-dimethylamino)pyridine (DMAP) and a dialkylcarbodiimide (e.g., DCC or DIC).
-
Stir the reaction mixture at room temperature for approximately 24 hours, monitoring the progress by TLC or HPLC.
-
-
Work-up and Extraction:
-
Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC was used).
-
Reduce the filtrate under vacuum.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic phase with water and brine.
-
-
Purification:
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude protected Docetaxel.
-
Purify the crude product by column chromatography using a gradient of ethyl acetate in hexane.
-
Protocol 2: High-Purity Anhydrous Docetaxel Recrystallization
This protocol is adapted from a patented method for obtaining high-purity Docetaxel.[4]
-
Initial Dissolution:
-
Dissolve the partially purified Docetaxel (with a purity of ~99.6%) in acetone at room temperature to create a clear solution.
-
-
Precipitation:
-
While stirring, slowly add hexane (in a 2:1 volume ratio to acetone) to the solution over 10 minutes to induce recrystallization.
-
-
Crystallization:
-
Store the mixture at 4°C for 12 hours to allow for complete crystallization.
-
-
Isolation and Drying:
-
Filter the resulting precipitate under reduced pressure.
-
Dry the collected crystals under vacuum at 45°C for an extended period (e.g., 6 days) to yield high-purity anhydrous crystalline Docetaxel (purity > 99.8%).
-
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of Docetaxel.
Caption: A troubleshooting decision tree for addressing low Docetaxel yield.
References
- 1. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 2. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 3. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KR101149600B1 - Method for preparing highly pure anhydrous docetaxel - Google Patents [patents.google.com]
De-Boc-Docetaxel stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with De-Boc-Docetaxel. The information provided is designed to address common stability issues and questions regarding degradation products that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Docetaxel?
This compound, also known as N-desBoc-Docetaxel, is a derivative of Docetaxel where the tert-butyloxycarbonyl (Boc) protecting group on the C-13 side chain's amino group has been removed.[1][2][3] It is often encountered as a key intermediate in the synthesis of Docetaxel or as an impurity in the final drug product.[1]
Q2: What are the primary stability concerns for this compound?
While specific stability data for this compound is limited, its structural similarity to Docetaxel suggests that it is susceptible to similar degradation pathways. The primary concerns include:
-
Epimerization: The C-7 hydroxyl group on the baccatin III core is prone to epimerization, especially under basic conditions, leading to the formation of 7-epi-De-Boc-Docetaxel.[4][5]
-
Oxidation: The C-10 hydroxyl group can be oxidized to a ketone, forming 10-oxo-De-Boc-Docetaxel.[5][6]
-
Hydrolysis: The ester linkage of the C-13 side chain can be hydrolyzed, cleaving the side chain from the baccatin III core.[5] The presence of a free amino group on the side chain may influence the rate and mechanism of this hydrolysis compared to Docetaxel.
-
Side-Chain Reactions: The free amino group in this compound is more nucleophilic than the Boc-protected amine in Docetaxel and may be more susceptible to oxidative degradation and other reactions.
Q3: What are the expected degradation products of this compound?
Based on forced degradation studies of Docetaxel, the following are the likely degradation products of this compound:
-
7-epi-De-Boc-Docetaxel
-
10-oxo-De-Boc-Docetaxel
-
7-epi-10-oxo-De-Boc-Docetaxel[5]
-
10-deacetyl baccatin III (from hydrolysis of the side chain)[4]
-
Products resulting from the degradation of the phenylisoserine side chain.
Q4: How should I store this compound to minimize degradation?
To minimize degradation, this compound should be stored as a solid at -20°C.[7] If in solution, it should be prepared fresh and used immediately. If short-term storage in solution is necessary, it should be kept at 2-8°C and protected from light. Avoid alkaline pH conditions to minimize epimerization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks observed during HPLC analysis of a fresh sample. | Impurities from synthesis or partial degradation during storage. | Verify the purity of the starting material with the supplier's certificate of analysis. Ensure proper storage conditions (-20°C for solid, immediate use for solutions). |
| Loss of compound potency or inconsistent results over time. | Degradation of this compound in solution. | Prepare solutions fresh for each experiment. If using a stock solution, perform a qualification check (e.g., by HPLC) before use, especially if it has been stored for any length of time. |
| Appearance of new peaks in HPLC after exposure to basic conditions. | Epimerization at the C-7 position. | Maintain a neutral or slightly acidic pH for all solutions containing this compound. Use appropriate buffering agents if necessary. |
| Sample discoloration (e.g., yellowing) upon storage. | Oxidation of the molecule. | Store solid samples and solutions under an inert atmosphere (e.g., argon or nitrogen). Protect from light. Use de-gassed solvents for solution preparation. |
| Precipitation of the compound from aqueous solutions. | Poor solubility of this compound or its degradation products. | Use co-solvents such as ethanol or DMSO to maintain solubility. Ensure the final concentration is within the solubility limits for the chosen solvent system. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound at 60°C for 48 hours.
-
Dissolve the heat-stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze a control sample stored in the dark.
-
3. Analysis:
-
Analyze all stressed samples and a control (unstressed) sample by a stability-indicating HPLC method.
-
Use a mass spectrometer (LC-MS) to identify the mass of the degradation products.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Side-chain hydrolysis products |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 2 hours | 7-epi-De-Boc-Docetaxel, side-chain hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 10-oxo-De-Boc-Docetaxel, N-oxide formation |
| Thermal | 60°C (solid) | 60°C | 48 hours | Epimers, oxidation products |
| Photolytic | 1.2 million lux hours | Ambient | Variable | Various photo-degradation products |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Navigating the Purification of De-Boc-Docetaxel: A Technical Support Guide
For researchers, scientists, and drug development professionals working with docetaxel analogues, the purification of De-Boc-Docetaxel presents a common yet critical challenge. The removal of the tert-butoxycarbonyl (Boc) protecting group from docetaxel increases the polarity of the molecule, necessitating a carefully optimized column chromatography protocol to achieve high purity. This technical support center provides a comprehensive guide to troubleshooting the column chromatography purification of this compound, complete with frequently asked questions, detailed experimental protocols, and logical workflows to streamline your purification process.
Understanding the Molecules: Docetaxel vs. This compound
The primary difference between Docetaxel and its deprotected form, this compound, lies in the presence of a tert-butoxycarbonyl (Boc) protecting group on the C-13 side chain. The removal of this group exposes a free amine, significantly increasing the polarity of this compound. This change in polarity is the cornerstone of their separation by column chromatography.
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature | Polarity |
| Docetaxel | C43H53NO14 | 807.9 g/mol | N-tert-butoxycarbonyl group | Less Polar |
| This compound | C38H45NO12 | 703.8 g/mol | Free amine on the side chain | More Polar |
Experimental Protocol: Column Chromatography for this compound Purification
This protocol outlines a general methodology for the purification of this compound using normal-phase column chromatography.
1. Materials:
- Stationary Phase: Silica gel (230-400 mesh)
- Mobile Phase: A gradient of ethyl acetate (EtOAc) in dichloromethane (DCM) or a mixture of hexane/ethyl acetate. A small percentage of a modifier like triethylamine (TEA) or methanol (MeOH) may be required.
- Crude Sample: this compound reaction mixture, typically dissolved in a minimal amount of DCM.
2. Column Packing:
- Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc in DCM).
- Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
- Ensure the packed bed is stable and free of cracks or air bubbles.
- Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading:
- Dissolve the crude sample in a minimal volume of DCM.
- Carefully apply the sample to the top of the column.
- Allow the sample to be absorbed into the silica bed.
4. Elution:
- Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc in DCM).
- Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is outlined in the table below.
- Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
5. Product Collection and Analysis:
- Combine the fractions containing the pure this compound.
- Evaporate the solvent to obtain the purified product.
- Analyze the purity of the final product using HPLC and characterize using NMR and Mass Spectrometry.
Typical Gradient Elution Profile:
| Step | Dichloromethane (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
| 1 | 90 | 10 | 2 | Elute non-polar impurities |
| 2 | 80 | 20 | 3 | Elute less polar impurities |
| 3 | 70 | 30 | 5 | Elute this compound |
| 4 | 50 | 50 | 3 | Elute more polar impurities |
| 5 | 0 | 100 | 2 | Column wash |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography purification of this compound.
Q1: My this compound is not separating from the starting material (Docetaxel). What should I do?
A1: This indicates insufficient resolution between the two compounds. Since this compound is more polar, it should elute later than Docetaxel.
-
Solution 1: Optimize the Mobile Phase. Decrease the initial polarity of your mobile phase and use a shallower gradient. This will increase the retention time of both compounds and improve separation.
-
Solution 2: Change the Stationary Phase. If optimizing the mobile phase is insufficient, consider using a different stationary phase. A diol-bonded silica or alumina could offer different selectivity.
-
Solution 3: Check for Co-elution. Ensure that your TLC or HPLC analysis can resolve the two compounds. If not, develop a more effective analytical method first.
Q2: The this compound is eluting with a broad, tailing peak. How can I improve the peak shape?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with polar, amine-containing compounds like this compound.
-
Solution 1: Add a Modifier to the Mobile Phase. Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase. This will compete with the amine on your product for active sites on the silica gel, reducing tailing.
-
Solution 2: Use a Different Stationary Phase. Consider using an end-capped silica gel or a different stationary phase like alumina, which may have fewer acidic sites.
-
Solution 3: Reduce Sample Loading. Overloading the column can lead to peak broadening and tailing. Try injecting a smaller amount of your crude sample.
Q3: I am not recovering my product from the column. Where did it go?
A3: This could be due to several factors, from irreversible adsorption to degradation.
-
Solution 1: Increase Mobile Phase Polarity. Your product may be too polar to be eluted by the current mobile phase. Try increasing the polarity significantly at the end of your run (e.g., a flush with 10% methanol in ethyl acetate).
-
Solution 2: Check for Degradation. this compound may be sensitive to the acidic nature of silica gel. The addition of a basic modifier (as mentioned in Q2) can help prevent on-column degradation. Analyze your crude material and collected fractions by LC-MS to check for degradation products.
-
Solution 3: Ensure Proper Column Packing. A poorly packed column can have channels that lead to poor recovery. Ensure your column is packed uniformly.
Q4: The separation is taking too long. How can I speed up the process?
A4: While a slow flow rate and shallow gradient are good for resolution, they can be time-consuming.
-
Solution 1: Increase the Flow Rate. You can increase the flow rate by applying gentle air pressure to the top of the column (flash chromatography). However, be aware that this may decrease resolution.
-
Solution 2: Use a Steeper Gradient. A steeper gradient will elute your compounds faster, but again, at the cost of resolution.
-
Solution 3: Optimize Column Dimensions. A shorter, wider column will have a faster run time than a long, thin column, but with lower resolution.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues during this compound purification.
By following this guide, researchers can more effectively troubleshoot and optimize the column chromatography purification of this compound, leading to higher purity and yield in their drug development efforts.
Technical Support Center: Optimizing Boc Deprotection of Docetaxel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Boc deprotection of Docetaxel.
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic reagents used for the Boc deprotection of Docetaxel?
A1: The most frequently employed acidic reagents for the N-Boc deprotection of Docetaxel and related taxanes are formic acid, trifluoroacetic acid (TFA), hydrochloric acid (HCl), and acetic acid. The choice of acid depends on the specific protecting groups present on the Docetaxel core and the desired selectivity. For instance, formic acid is often cited as a successful reagent in the deprotection of Boc-protected taxol derivatives, where other methods might be complex.[1]
Q2: What are the main challenges and side reactions during the Boc deprotection of Docetaxel?
A2: The primary challenges during the Boc deprotection of Docetaxel revolve around the molecule's sensitivity to acidic conditions. Key side reactions include:
-
Epimerization: The C7 hydroxyl group is prone to epimerization under acidic conditions, leading to the formation of 7-epi-Docetaxel, a thermodynamically more stable but less active isomer.[2]
-
Degradation: Docetaxel is unstable at basic pH and can also degrade under harsh acidic conditions, leading to the formation of various degradation products.[2]
-
Incomplete Deprotection: Achieving complete removal of the Boc group without causing degradation can be challenging, often requiring careful optimization of reaction conditions.
Q3: Are there any non-acidic methods for Boc deprotection of Docetaxel?
A3: While acidic deprotection is the most common method, alternative approaches exist for Boc deprotection in general, such as thermal methods. However, for a complex and sensitive molecule like Docetaxel, these methods are less common and would require significant optimization to avoid degradation of the core structure. The use of zinc powder in the presence of acetic acid and methanol has also been reported as a method for deprotection in the final step of Docetaxel synthesis.[3]
Q4: How can I monitor the progress of the Boc deprotection reaction?
A4: The progress of the reaction should be closely monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] This allows for the determination of the point at which the starting material is consumed and helps to prevent over-exposure to acidic conditions that could lead to increased side product formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient acid concentration or equivalents. 2. Short reaction time. 3. Low reaction temperature. | 1. Gradually increase the acid concentration or the number of equivalents. 2. Extend the reaction time, monitoring closely by TLC/HPLC. 3. If the molecule is stable at higher temperatures, consider a modest increase in reaction temperature. |
| Formation of 7-epi-Docetaxel | 1. Prolonged exposure to acidic conditions. 2. Use of a strong acid. 3. High reaction temperature. | 1. Minimize reaction time by stopping the reaction as soon as the starting material is consumed. 2. Consider using a milder acid, such as formic acid or acetic acid, instead of stronger acids like TFA or HCl. 3. Perform the reaction at a lower temperature (e.g., 0°C to room temperature). |
| Multiple Unidentified Side Products | 1. Degradation of the Docetaxel core. 2. Reaction temperature is too high. 3. Presence of oxygen or other reactive species. | 1. Use milder reaction conditions (lower temperature, weaker acid). 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 3. Purify the starting material to remove any impurities that might be contributing to side reactions. |
| Low Yield of Deprotected Docetaxel | 1. Degradation of the product during workup. 2. Adsorption of the product onto silica gel during purification. 3. Inefficient extraction. | 1. Neutralize the reaction mixture promptly and carefully during workup. 2. Consider using a different stationary phase for chromatography or using a less polar solvent system. 3. Optimize the extraction procedure, ensuring the correct pH and solvent for maximum recovery. |
Experimental Protocols
Protocol 1: Boc Deprotection using Formic Acid
This protocol is based on the successful deprotection of Boc-protected taxol derivatives.[1]
-
Dissolution: Dissolve the Boc-protected Docetaxel in a suitable solvent such as ethyl acetate or dichloromethane.
-
Acid Addition: Add an excess of formic acid to the solution at room temperature. The exact amount of formic acid should be optimized, starting with a 10-fold excess.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC until the starting material is no longer visible.
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Boc Deprotection using Zinc/Acetic Acid
This protocol is adapted from a patented procedure for the synthesis of Docetaxel.[3]
-
Dissolution: Dissolve the protected Docetaxel (400g) in a mixture of acetic acid (4L) and methanol (4L).
-
Zinc Addition: Add activated zinc powder (500g) to the solution. Activation can be done by briefly washing the zinc powder with 5% HCl.
-
Reaction: Add water (2L) and heat the reaction mixture to 40-80°C. Monitor the reaction by TLC.
-
Filtration: Once the starting material is consumed, cool the reaction mixture and filter to remove the solid zinc.
-
Workup: Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash the organic solution with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude Docetaxel by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether to obtain the final product.
Quantitative Data Summary
The following table summarizes data from a representative deprotection reaction described in the patent literature.[3]
| Deprotection Method | Starting Material | Yield (Crude) | Purity (Crude) | Yield (Purified) | Purity (Purified) |
| Zinc/Acetic Acid/Methanol | 400g Protected Docetaxel | 255g | 98% | 220g | 99.5% |
Visualizations
Boc Deprotection Workflow
Caption: General workflow for the Boc deprotection of Docetaxel.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common issues.
References
Technical Support Center: De-Boc-Docetaxel Solubility Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the solubility of De-Boc-Docetaxel. Due to the limited availability of data specific to this compound, the information provided is largely based on studies involving Docetaxel. The structural similarity between the two molecules suggests that these techniques will be highly applicable.
Frequently Asked Questions (FAQs)
Q1: My this compound has very low aqueous solubility. What are the primary reasons for this?
A1: this compound, much like its parent compound Docetaxel, is a highly lipophilic molecule with a complex chemical structure. Its poor aqueous solubility is primarily due to the presence of numerous non-polar groups and a large hydrophobic surface area. This makes it difficult for water molecules to effectively solvate the compound, leading to low solubility and challenges in formulation.
Q2: What are the most common strategies to improve the solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as:
-
Physical Modifications: Altering the physical properties of the drug substance. This includes techniques like solid dispersions.
-
Formulation-Based Approaches: Incorporating the drug into advanced delivery systems. Common methods include the use of co-solvents, cyclodextrins, and nanoemulsions.
-
Chemical Modifications: Altering the chemical structure of the drug itself. While not the focus of this guide, this can involve creating prodrugs.
Q3: I am seeing precipitation of my this compound when I try to dissolve it in a simple aqueous buffer. What can I do?
A3: Precipitation in aqueous buffers is a common issue. Here are a few troubleshooting steps:
-
Co-solvent System: Consider preparing a stock solution in a water-miscible organic solvent such as ethanol or DMSO, and then diluting this stock solution into your aqueous buffer. Be cautious, as high concentrations of the organic solvent can sometimes cause precipitation upon dilution.
-
pH Adjustment: While Docetaxel's solubility is not highly pH-dependent, slight adjustments to the pH of your buffer might have a minor effect. However, be aware that significant pH changes can potentially affect the stability of the compound.
-
Use of Surfactants: Adding a small amount of a pharmaceutically acceptable surfactant, such as Tween 80 or Poloxamer 188, to your buffer can help to wet the drug particles and improve solubility.
Troubleshooting Guides & Experimental Protocols
Issue 1: Poor dissolution rate of this compound from solid formulations.
This is often due to the crystalline nature of the drug. Converting the drug to an amorphous state within a hydrophilic carrier can significantly improve its dissolution rate.
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state. This can be achieved by methods such as solvent evaporation.
Quantitative Data Summary: Docetaxel Solid Dispersions
| Carrier | Drug-to-Carrier Ratio | Preparation Method | Solubility/Dissolution Enhancement | Reference |
| Poloxamer 188 | 1:9 | Solvent Evaporation | ~4-fold increase in accumulative dissolution compared to pure drug. | [1] |
| PEG6000 with emulsifying excipients and HPMC | Not specified | Solvent-Melting/Solvent Method | 34.2-fold increase in solubility and 12.7-fold increase in dissolution. | [2] |
| Soluplus® | Not specified | Not specified | 93-fold increase in solubility. |
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Poloxamer 188) in a suitable volatile organic solvent or a mixture of solvents (e.g., ethanol). The ratio of drug to carrier should be optimized, with ratios from 1:1 to 1:10 being common starting points.
-
Solvent Evaporation: The solvent is then removed under vacuum at a controlled temperature. A rotary evaporator is commonly used for this step. This process should be continued until a solid mass is formed.
-
Drying: The resulting solid dispersion should be further dried under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Milling and Sieving: The dried solid dispersion is then pulverized using a mortar and pestle or a mechanical mill and sieved to obtain a uniform particle size.
Logical Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing this compound solid dispersion.
Issue 2: Difficulty in preparing a stable aqueous formulation for in-vitro/in-vivo studies.
For liquid formulations, achieving both high drug loading and stability in an aqueous environment is a significant challenge.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.
Quantitative Data Summary: Docetaxel-Cyclodextrin Inclusion Complexes
| Cyclodextrin | Drug-to-Cyclodextrin Ratio | Resulting Water Solubility | Reference |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:10 - 1:150 | Up to 15 mg/mL | |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 1:1 | ~800-fold increase in water solubility. | [3] |
| Alkylenediamine-modified β-cyclodextrins | 1:1 | 216 to 253-fold increase in water solubility. | [4] |
Experimental Protocol: Preparation of Cyclodextrin Inclusion Complex
-
Drug Solution: Dissolve this compound in a minimal amount of a suitable organic solvent, such as ethanol.
-
Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).
-
Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Equilibration: Continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a period of 24-48 hours to allow for complex formation.
-
Filtration and Lyophilization: Filter the solution to remove any uncomplexed drug. The filtrate, containing the soluble inclusion complex, can then be lyophilized to obtain a solid powder.
Logical Relationship for Cyclodextrin Complexation
Caption: this compound forms a soluble inclusion complex with cyclodextrin.
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium.
Quantitative Data Summary: Docetaxel SNEDDS
| Oil | Surfactant | Co-surfactant | Drug Loading | Resulting Bioavailability | Reference |
| Capryol 90 | Cremophor EL | Transcutol HP | 3.3% (w/v) | ~12.5% absolute bioavailability in rats. | [5] |
| Ethyl oleate | Tween 80 | Poly(ethylene glycol) 600 | 21.4% encapsulation efficiency | Not specified | [6] |
Experimental Protocol: Preparation of a Liquid SNEDDS Formulation
-
Component Selection: Choose an appropriate oil, surfactant, and co-surfactant based on the solubility of this compound in these excipients.
-
Formulation: Accurately weigh the selected oil, surfactant, and co-surfactant into a clear glass vial.
-
Mixing: Heat the mixture to approximately 40°C and stir gently with a magnetic stirrer until a homogenous and transparent liquid is formed.
-
Drug Loading: Add the this compound to the mixture and continue stirring until it is completely dissolved.
-
Characterization: The resulting liquid SNEDDS can be characterized by diluting a small amount in an aqueous phase and measuring the resulting droplet size, polydispersity index, and zeta potential.
Experimental Workflow for SNEDDS Formulation and Evaluation
Caption: Workflow for the formulation and evaluation of a this compound SNEDDS.
References
- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 2. Preparation and characterization of emulsified solid dispersions containing docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inclusion Complex of Docetaxel with Sulfobutyl Ether β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety [mdpi.com]
- 4. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of a self-nanoemulsifying docetaxel delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing epimerization during De-Boc-Docetaxel synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of epimerization during the synthesis of De-Boc-Docetaxel.
Understanding the Challenge: C-7 Epimerization
During the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-Docetaxel, a significant side reaction can occur: epimerization at the C-7 position of the baccatin core. This results in the formation of 7-epi-Docetaxel, a diastereomer of the desired product. The presence of this impurity can complicate downstream purification and potentially impact the pharmacological profile of the final active pharmaceutical ingredient.
Troubleshooting Guide: Preventing Epimerization
This guide provides solutions to common problems encountered during the De-Boc step that may lead to increased epimerization.
| Problem | Potential Cause | Recommended Solution |
| High levels of 7-epi-Docetaxel impurity in the crude product. | Reaction temperature is too high. Elevated temperatures accelerate the rate of epimerization. | Maintain a low reaction temperature, ideally between 0°C and 5°C, throughout the deprotection process. |
| Prolonged reaction time. The longer the product is exposed to acidic conditions, the greater the extent of epimerization. | Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed. | |
| Inappropriate choice or concentration of acid. Strong acids or high concentrations can promote epimerization. | Use a milder acid, such as formic acid, or a lower concentration of a stronger acid like trifluoroacetic acid (TFA). | |
| Incomplete deprotection of the Boc group. | Insufficient acid or reaction time. The deprotection reaction has not gone to completion. | Ensure the appropriate stoichiometry of the acid is used. If the reaction is sluggish at low temperatures, consider a slight increase in temperature while carefully monitoring for epimerization. |
| Poor solubility of the starting material. | Ensure the Boc-Docetaxel is fully dissolved in the reaction solvent before adding the acid. | |
| Formation of other degradation products. | Presence of water in the reaction mixture. Water can lead to hydrolysis of ester groups on the docetaxel molecule. | Use anhydrous solvents and reagents to minimize water content. |
| Use of overly harsh acidic conditions. | Avoid using strong, non-volatile acids that are difficult to remove and can lead to further degradation during workup. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of epimerization during the De-Boc synthesis of Docetaxel?
A1: The primary cause of epimerization at the C-7 position is the exposure of the docetaxel molecule to acidic conditions, which facilitates the formation of a thermodynamic equilibrium between the desired C-7 alpha-hydroxy epimer and the undesired C-7 beta-hydroxy epimer (7-epi-Docetaxel). Factors such as temperature and reaction time significantly influence the rate of this side reaction.
Q2: Which acid is recommended for the De-Boc step to minimize epimerization?
A2: While trifluoroacetic acid (TFA) is commonly used for Boc deprotection, formic acid is often a milder alternative that can help minimize epimerization. If TFA is used, it is crucial to use it at a low concentration and at a reduced temperature (0-5°C).
Q3: How can I monitor the progress of the deprotection reaction and the formation of the 7-epimer?
A3: The reaction should be monitored using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A well-developed HPLC method can effectively separate this compound from 7-epi-Docetaxel, allowing for quantitative monitoring of the reaction progress and impurity formation.
Q4: What is the impact of temperature on the epimerization of Docetaxel?
A4: Temperature is a critical factor. Higher temperatures significantly increase the rate of epimerization. Therefore, it is highly recommended to perform the deprotection reaction at low temperatures (e.g., 0-5°C) to suppress the formation of the 7-epimer.
Q5: Are there any specific workup procedures to prevent further epimerization?
A5: Yes, it is important to neutralize the acid promptly after the reaction is complete. This can be achieved by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. Avoid prolonged exposure to both acidic and basic conditions during the workup.
Experimental Protocols
Protocol 1: De-Boc of Docetaxel using Formic Acid (Minimized Epimerization)
This protocol is designed to minimize the formation of the 7-epimer by utilizing a milder acid and controlled temperature.
Materials:
-
Boc-Docetaxel
-
Anhydrous Dichloromethane (DCM)
-
Formic Acid (≥95%)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
Procedure:
-
Dissolve Boc-Docetaxel (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add formic acid (10-20 equivalents) to the cooled solution while stirring.
-
Monitor the reaction progress by TLC or HPLC every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding cold, saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Analyze the crude product by HPLC to determine the ratio of this compound to 7-epi-Docetaxel.
Protocol 2: HPLC Analysis of this compound and 7-epi-Docetaxel
This method allows for the separation and quantification of this compound and its C-7 epimer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Retention Times: Retention times should be determined using reference standards for Docetaxel and 7-epi-Docetaxel. Typically, 7-epi-Docetaxel will have a slightly different retention time than Docetaxel.
Data Presentation
The following table summarizes hypothetical quantitative data from experiments comparing different deprotection conditions. Note: This data is illustrative and should be confirmed by internal experiments.
| Acid | Temperature (°C) | Reaction Time (h) | This compound (%) | 7-epi-Docetaxel (%) |
| Formic Acid | 0-5 | 3 | 95 | 5 |
| Formic Acid | 25 | 3 | 85 | 15 |
| TFA (10% in DCM) | 0-5 | 1 | 92 | 8 |
| TFA (10% in DCM) | 25 | 1 | 78 | 22 |
| HCl (4M in Dioxane) | 0-5 | 2 | 88 | 12 |
Visualizations
Caption: Workflow for this compound synthesis with troubleshooting steps.
Caption: Reaction pathway showing the formation of the desired product and the undesired epimer.
long-term storage and handling of De-Boc-Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the long-term storage and handling of De-Boc-Docetaxel. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound is a hygroscopic compound and should be stored under controlled conditions to ensure its stability. For long-term storage, it is recommended to keep the solid powder in a freezer at -20°C under an inert atmosphere.
Q2: How should I handle this compound upon receiving it?
A2: this compound is shipped at ambient temperature. Upon receipt, it is crucial to store it at the recommended -20°C for long-term stability. Given its hygroscopic nature, minimize its exposure to atmospheric moisture. It is advisable to handle the compound in a controlled environment, such as a glove box, to prevent moisture absorption.
Q3: What solvents are recommended for reconstituting this compound?
Q4: How stable is this compound in solution?
A4: There is limited data on the long-term stability of this compound in solution. As a general precaution, it is advisable to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C for short periods. The stability of related compounds, like Docetaxel, in solution is known to be pH and temperature-dependent. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving Powder | - Inappropriate solvent- Insufficient solvent volume- Low temperature | - Test solubility in small volumes of different solvents (e.g., DMSO, ethanol).- Increase the solvent volume gradually.- Gentle warming and sonication may aid dissolution, but be cautious of potential degradation. |
| Precipitation of Solution Upon Storage | - Supersaturated solution- Temperature fluctuations- Solvent evaporation | - Prepare a less concentrated stock solution.- Store the solution at a constant, low temperature (-20°C or -80°C).- Ensure the storage vial is tightly sealed to prevent solvent evaporation. |
| Inconsistent Experimental Results | - Degradation of the compound- Inaccurate concentration of the stock solution- Pipetting errors | - Prepare fresh solutions for critical experiments.- Verify the concentration of your stock solution using a suitable analytical method (e.g., HPLC-UV).- Use calibrated pipettes and proper pipetting techniques. |
| Compound appears clumpy or discolored | - Moisture absorption- Degradation | - The compound is hygroscopic; ensure it has been stored in a dry, inert atmosphere.- If the appearance has significantly changed, it may indicate degradation, and using a fresh vial is recommended. |
Data Summary
Storage and Physical Properties of this compound
| Parameter | Recommendation/Value |
| Long-Term Storage (Solid) | -20°C in a freezer under an inert atmosphere. |
| Shipping Condition | Ambient temperature. |
| Appearance | Solid powder. |
| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air. |
| Melting Point | >150°C (decomposes). |
| Purity (Typical) | ≥ 95% |
Solubility Profile
| Solvent | Solubility |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble; quantitative data not readily available. |
| Ethanol | Expected to be soluble; quantitative data not readily available. |
Experimental Protocols & Workflows
As specific experimental protocols for this compound are not widely published, a general workflow for preparing a stock solution for in vitro experiments is provided below. It is highly recommended to validate this procedure for your specific experimental needs.
Workflow for Reconstitution of this compound
Caption: A general workflow for the reconstitution of this compound powder.
Troubleshooting Logic for Solubility Issues
Caption: A decision-making diagram for troubleshooting solubility problems with this compound.
Technical Support Center: Analysis of De-Boc-Docetaxel and Other Docetaxel Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for detecting De-Boc-Docetaxel and other related impurities in docetaxel.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Docetaxel?
A1: Common impurities of docetaxel can originate from the synthesis process or degradation. These include process-related impurities and degradation products. Some identified impurities are 7-Epi-Docetaxel, 10-Deacetylbaccatin III, and various oxidation and epimerization products.[1][2] Forced degradation studies show that major degradation products can form under basic, acidic, and oxidative conditions.
Q2: Which analytical techniques are most suitable for detecting this compound and other docetaxel impurities?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) with UV detection are the most common and effective methods for the separation and quantification of docetaxel and its impurities.[1][3][4][5] For higher sensitivity and structural confirmation, liquid chromatography coupled with mass spectrometry (LC-MS) is often employed.[2]
Q3: What is a typical mobile phase for the HPLC analysis of docetaxel and its impurities?
A3: A common mobile phase for gradient RP-HPLC analysis consists of a mixture of an aqueous phase (like water or a buffer) and an organic solvent, typically acetonitrile.[3][4][5] The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of impurities with a wide range of polarities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of docetaxel and its impurities by HPLC/UPLC.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Docetaxel and Impurity Peaks | 1. Inappropriate mobile phase composition or gradient. 2. Column degradation or contamination. 3. Incorrect flow rate. | 1. Optimize the gradient profile, adjusting the initial and final mobile phase compositions and the gradient time. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the flow rate is optimal for the column dimensions and particle size. |
| Peak Tailing for Docetaxel or Impurity Peaks | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Dead volume in the HPLC system. | 1. Use a mobile phase with a lower pH or add a competing base to the mobile phase. Employ a highly deactivated (end-capped) column. 2. Reduce the sample concentration or injection volume. 3. Check all connections for proper fitting and use tubing with a smaller internal diameter where possible. |
| Ghost Peaks Appearing in the Chromatogram | 1. Contaminated mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Impurities in the diluent. | 1. Prepare fresh mobile phase using high-purity solvents and filter before use. 2. Implement a needle wash step with a strong solvent between injections. 3. Run a blank injection of the diluent to confirm the source of the ghost peaks. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction or leaks. | 1. Use a column oven to maintain a consistent temperature. 2. Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve consistency. 3. Check the pump for pressure fluctuations and inspect the system for any leaks. |
Quantitative Data Summary
The following table summarizes the relative retention times (RRT) for docetaxel and its known impurities based on a validated UPLC method.
| Compound | Relative Retention Time (RRT) |
| Impurity F | 0.34 |
| Impurity G | 0.45 |
| Impurity H | 0.52 |
| Impurity A | 0.84 |
| Docetaxel | 1.00 |
| Impurity B | 1.04 |
| Impurity C | 1.14 |
| Impurity D | 1.25 |
| Impurity E | 1.34 |
| Impurity I | 1.45 |
Note: The specific identity of each lettered impurity, including which corresponds to this compound, would require co-injection with a reference standard.
Experimental Protocols
Detailed Methodology for UPLC Analysis of Docetaxel and its Impurities[6]
This method is designed for the separation and quantification of docetaxel and its related substances.
-
Chromatographic System:
-
Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: A mixture of water, methanol, and acetonitrile (50:30:20, v/v/v)
-
Mobile Phase B: A mixture of water and acetonitrile (20:80, v/v)
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 232 nm
-
Column Temperature: 25°C
-
Injection Volume: 2 µL
-
-
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0.01 | 10 |
| 2.0 | 10 |
| 10.0 | 30 |
| 15.0 | 60 |
| 15.1 | 10 |
| 18.0 | 10 |
-
Sample Preparation:
-
Accurately weigh and dissolve the docetaxel sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
Visualizations
Caption: Troubleshooting workflow for poor peak resolution in HPLC analysis.
Caption: Simplified degradation pathways of Docetaxel.
References
- 1. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. A stability-indicating HPLC assay method for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
Technical Support Center: Scaling Up De-Boc-Docetaxel Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of De-Boc-Docetaxel reactions.
Troubleshooting Guide
Scaling up the acidic deprotection of N-Boc-Docetaxel to produce Docetaxel can present several challenges that may not be apparent at the lab scale. This guide addresses specific issues, their potential causes, and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of Docetaxel | - Incomplete deprotection of the N-Boc group.- Degradation of Docetaxel under harsh acidic conditions.- Product loss during work-up and purification. | - Optimize Reaction Conditions: Carefully control the reaction time and temperature. Use HPLC to monitor the reaction progress and stop it once the starting material is consumed.- Use Milder Acids: Consider using a milder acidic reagent or a lower concentration of the acid to minimize degradation.- Optimize Work-up: Ensure the quenching step is efficient to neutralize the acid completely. Minimize the number of extraction and purification steps. |
| High Levels of Impurities | - Side Reactions: The acidic conditions can promote side reactions, leading to the formation of various impurities.- Epimerization: Formation of diastereomers, such as 7-epi-docetaxel, can occur under acidic conditions.[1] | - Control Temperature: Maintain a low and consistent temperature throughout the reaction to suppress side reactions.- Minimize Reaction Time: Prolonged exposure to acid can increase impurity formation. Stop the reaction as soon as it is complete.- Purification Strategy: Develop a robust purification protocol, possibly involving multiple chromatography steps, to effectively remove impurities. |
| Formation of 7-epi-docetaxel | - Epimerization at the C7 position is a known degradation pathway for taxanes in acidic conditions.[1] | - Milder Conditions: Use the mildest possible acidic conditions that still afford complete deprotection.- Temperature Control: Strictly control the reaction temperature to minimize the rate of epimerization. |
| Exothermic Reaction Runaway | - The deprotection reaction can be exothermic, and on a large scale, the heat generated may not dissipate efficiently, leading to a rapid increase in temperature. | - Slow Reagent Addition: Add the acidic reagent slowly and in a controlled manner to manage the rate of heat generation.- Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat effectively.- Dilution: Running the reaction at a lower concentration can help to manage the exotherm. |
| Difficulties in Product Isolation | - The product may be difficult to precipitate or crystallize from the reaction mixture.- Emulsion formation during aqueous work-up. | - Solvent Selection: Experiment with different solvent systems for precipitation/crystallization.- Anti-solvent Addition: Use an anti-solvent to induce precipitation.- Work-up Optimization: Use brine washes to break emulsions. Consider centrifugation if emulsions persist. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities formed during the this compound reaction?
A1: Besides the starting material and the desired product, several impurities can be formed. One of the most common is 7-epi-docetaxel, a diastereomer of Docetaxel.[1] Other potential impurities can arise from degradation of the Docetaxel molecule under acidic conditions.
Q2: How can I monitor the progress of the De-Boc reaction?
A2: High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring the reaction progress.[2] A validated HPLC method will allow you to quantify the consumption of the N-Boc-Docetaxel starting material and the formation of Docetaxel and any major impurities.[2][3]
Q3: What are the key parameters to control when scaling up the this compound reaction?
A3: The key parameters to control are:
-
Temperature: To minimize side reactions and epimerization.
-
Reaction Time: To ensure complete reaction without excessive degradation.
-
Acid Concentration: To achieve efficient deprotection while minimizing side reactions.
-
Mixing/Agitation: To ensure uniform temperature and concentration throughout the reactor, which is critical for consistent results at a larger scale.
Q4: Are there any alternatives to strong acids for the deprotection of the N-Boc group?
A4: While strong acids like trifluoroacetic acid (TFA) are commonly used, other milder acidic reagents can be employed. The choice of acid will depend on the specific substrate and the desired reaction conditions. It is advisable to perform small-scale trials to identify the optimal deprotecting agent for your specific process.
Experimental Protocols
A detailed experimental protocol for the this compound reaction is crucial for reproducibility and successful scale-up. Below is a general protocol that should be optimized for your specific requirements.
General Protocol for N-Boc-Docetaxel Deprotection
-
Dissolution: Dissolve N-Boc-Docetaxel in a suitable anhydrous organic solvent (e.g., dichloromethane, ethyl acetate) in a reactor equipped with a stirrer, thermometer, and an inert gas inlet.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C) using an appropriate cooling bath.
-
Acid Addition: Slowly add the acidic reagent (e.g., a solution of HCl in ethyl acetate or trifluoroacetic acid) to the stirred solution while maintaining the temperature. The addition rate should be controlled to manage any exotherm.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Quenching: Once the reaction is complete (as determined by HPLC), quench the reaction by adding a suitable base (e.g., a saturated solution of sodium bicarbonate) until the pH is neutral.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude Docetaxel.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain Docetaxel of the desired purity.
Visualizations
Logical Workflow for Troubleshooting High Impurity Levels
References
Technical Support Center: Synthesis of Docetaxel from De-Boc-Docetaxel Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side-reactions during the synthesis of Docetaxel. The focus is on the critical final step of converting a protected Docetaxel precursor, herein referred to as a "De-Boc-Docetaxel" intermediate for simplicity, to the final active pharmaceutical ingredient.
A Note on "this compound": The term "this compound" suggests an intermediate where the tert-butoxycarbonyl (Boc) protecting group on the C3' amino group is absent. In most common synthetic routes, the Boc group is introduced onto the side chain early and is stable until the final product. Therefore, this guide will focus on the more common scenario in the final stages of Docetaxel synthesis: the deprotection of other protecting groups (e.g., on the C7, C10, and C2' hydroxyls) from a fully protected Docetaxel precursor. The side-reactions and mitigation strategies discussed are highly relevant to this critical phase.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-reactions observed during the final deprotection step in Docetaxel synthesis?
A1: The most frequently encountered side-reactions include:
-
Epimerization at the C-7 position: This leads to the formation of 7-epi-Docetaxel, a common process-related impurity.[1][2][3]
-
Epimerization at the C-2' position: Formation of 2'-epi-Docetaxel is another possible isomeric impurity.[2][4]
-
Cleavage of the side chain: Hydrolysis of the ester linkage at C-13 can occur, leading to the formation of 10-deacetylbaccatin III.[1]
-
Formation of oxazolidine derivatives: Impurities such as 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-5-carboxy]-10-deacetyl baccatin III ester can form, indicating issues with the side chain attachment or stability.[2][4]
-
Oxidation of the C-10 hydroxyl group: This can lead to the formation of 10-oxo-Docetaxel derivatives.[1]
Q2: What factors typically promote the formation of 7-epi-Docetaxel?
A2: Epimerization at the C-7 position is a known challenge in taxane chemistry. It can be influenced by several factors, including the pH of the reaction medium. Both acidic and basic conditions can potentially lead to epimerization, although it is frequently observed under basic conditions or during prolonged reaction times in certain solvents. Careful control of the deprotection conditions is crucial to minimize the formation of this impurity.[3][5]
Q3: How can I minimize the cleavage of the C-13 ester side chain?
A3: The ester bond at C-13 is susceptible to hydrolysis, especially under harsh acidic or basic conditions. To minimize cleavage:
-
Employ mild deprotection methods.
-
Carefully control the pH and temperature of the reaction.
-
Minimize the reaction time to what is necessary for the removal of the protecting groups.
-
Use appropriate protecting groups on the side chain's 2'-hydroxyl that can be removed under conditions that do not affect the C-13 ester.
Q4: What is the role of the protecting group on the 2'-hydroxyl of the side chain?
A4: The protecting group on the 2'-hydroxyl is critical for several reasons:
-
It prevents unwanted side reactions at this position during the coupling of the side chain to the baccatin core.
-
The choice of this protecting group influences the overall stability of the molecule during subsequent deprotection steps.
-
It must be removable under conditions that do not lead to the formation of the aforementioned impurities. Common protecting groups for this position include triethylsilyl (TES), benzyloxymethyl (BOM), and trichloroethoxycarbonyl (Troc).[2]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of 7-epi-Docetaxel in the crude product. | - Non-optimal pH during deprotection.- Prolonged reaction time.- High reaction temperature. | - Optimize the deprotection conditions by screening different acids or bases and their concentrations.- Monitor the reaction closely by HPLC and quench it as soon as the starting material is consumed.- Perform the reaction at a lower temperature. |
| Presence of 10-deacetylbaccatin III in the final product. | - Harsh deprotection conditions leading to side chain cleavage. | - Switch to a milder deprotection reagent.- Reduce the reaction temperature and time.- Ensure the 2'-hydroxyl protecting group is appropriate for selective removal. |
| Formation of multiple unidentified impurities. | - Instability of the protected precursor.- Non-selective deprotection conditions.- Degradation of the product during work-up or purification. | - Re-evaluate the protecting group strategy for all hydroxyl groups.- Use highly pure starting materials and reagents.- Optimize the work-up procedure to minimize exposure to harsh conditions.- Employ an efficient purification method, such as preparative HPLC. |
| Low yield of Docetaxel after deprotection. | - Incomplete deprotection.- Product degradation.- Mechanical losses during work-up and purification. | - Increase the reaction time or temperature cautiously while monitoring for impurity formation.- Ensure the deprotection reagent is active and used in the correct stoichiometric amount.- Optimize the extraction and purification steps to minimize product loss. |
Quantitative Data on Impurity Formation
The following table summarizes typical impurity profiles observed under different deprotection strategies. Note that the exact percentages can vary based on specific reaction conditions.
| Protecting Groups (C7, C10, C2') | Deprotection Method | Typical Yield of Docetaxel | Key Impurities and Typical Levels |
| 7,10-di-Troc, 2'-TES | Zn/AcOH or Zn-Ni alloy | High | 7-epi-Docetaxel (<1%) |
| 7,10-di-CBz, 2'-BOM | H₂, Pd/C | Good | Residual protected intermediates |
| 7,10-TES, 2'-Troc | Mild acid (e.g., HF-Pyridine) | Moderate to Good | 7-epi-Docetaxel, 10-deacetylbaccatin III |
Experimental Protocols
Protocol 1: Deprotection of 7,10-di-Troc-2'-TES-Docetaxel
This protocol describes the removal of the trichloroethoxycarbonyl (Troc) groups from the C7 and C10 positions and the triethylsilyl (TES) group from the C2' position.
Materials:
-
7,10-di-Troc-2'-TES-Docetaxel
-
Zinc dust (activated)
-
Acetic acid
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected Docetaxel in a mixture of acetic acid and methanol.
-
Add activated zinc dust to the solution. The activation can be done by briefly washing with dilute HCl.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, filter off the excess zinc.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude Docetaxel.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Mitigating Side-Reactions
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP2768819B1 - Cabazitaxel, related compounds and methods of synthesis - Google Patents [patents.google.com]
- 3. sciprofiles.com [sciprofiles.com]
- 4. WO2002012216A1 - An improved process for the preparation of docetaxel - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of De-Boc-Docetaxel and Other Taxane Intermediates in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex chemotherapeutic agents like Docetaxel involves a multi-step process reliant on the strategic use of intermediates and protecting groups. De-Boc-Docetaxel is a key precursor in some synthetic routes, representing the penultimate step before the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of this compound and other taxane intermediates, focusing on their roles in synthesis, their analytical characterization, and the implications of their purity and stability on the final drug product.
Comparison of Synthetic Intermediates
The semi-synthesis of Docetaxel typically starts from 10-deacetylbaccatin III (10-DAB), a precursor extracted from the needles of the European yew tree (Taxus baccata).[1] The synthesis involves the esterification of the C13 hydroxyl group of a protected baccatin core with a protected side chain. The choice of protecting groups for the baccatin core (at C7 and C10) and the side chain (at C2' and N3') defines the specific intermediates in a given synthetic route.
This compound is the intermediate formed after the coupling of the protected baccatin core and the side chain, followed by the removal of all protecting groups except for the tert-butoxycarbonyl (Boc) group on the C3' nitrogen. The final step is the removal of this Boc group to yield Docetaxel.
Other common taxane intermediates include:
-
Protected 10-DAB Derivatives: 10-DAB with various protecting groups at the C7 and C10 hydroxyl positions, such as triethylsilyl (TES), chloroacetyl, or allyloxycarbonyl groups.
-
Protected Side Chains: The N-Boc-3-phenylisoserine side chain protected at the C2' hydroxyl group, often as an oxazolidine derivative.
-
Coupled Intermediates: The product of the esterification reaction between the protected baccatin core and the protected side chain, which still bears all its protecting groups.
The selection of a synthetic strategy and the corresponding intermediates is a critical decision in the manufacturing of Docetaxel, influencing the overall yield, purity, and cost-effectiveness of the process.
Quantitative Data Presentation
While direct head-to-head comparative studies of different intermediates are not extensively published, the following table summarizes the typical characteristics and considerations for different classes of taxane intermediates based on information from various synthetic routes.
| Intermediate Class | Key Features | Typical Purity (HPLC) | Stability Considerations | Impact on Overall Yield |
| Protected 10-DAB Derivatives | Protection of C7 and C10 hydroxyls to prevent side reactions. | >98% | Generally stable under anhydrous conditions. | High purity is crucial for the subsequent coupling reaction. |
| Protected Side Chains | Protection of C2' hydroxyl and C3' amino groups. | >99% | Stable as a solid. | The efficiency of the coupling reaction depends on the side chain's reactivity. |
| Coupled Intermediates (Fully Protected) | The entire Docetaxel backbone with all protecting groups. | Variable, depends on purification. | Stability can be a concern during purification. | The yield of this step is often a bottleneck in the synthesis. |
| This compound | Penultimate intermediate with only the N-Boc protecting group. | >95% | Must be handled carefully to avoid premature deprotection. | A high-yielding final deprotection step is required. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Taxane Intermediates
This protocol provides a general method for the purity determination of taxane intermediates. The specific conditions may need to be optimized for each intermediate.
Objective: To determine the purity of taxane intermediates and detect any related impurities.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Reference standards for the intermediate and known impurities
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water. For example, a gradient starting from 50:50 (v/v) acetonitrile:water to 80:20 (v/v) over 30 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard of the intermediate in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample of the taxane intermediate to be analyzed at approximately the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 230 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Identify the peak corresponding to the intermediate based on the retention time of the standard. Calculate the purity by the area percentage method, and quantify any impurities using the reference standards if available.
Nuclear Magnetic Resonance (NMR) for Structural Characterization
Objective: To confirm the chemical structure of the synthesized taxane intermediates.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
Intermediate sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the intermediate in 0.5-0.7 mL of a suitable deuterated solvent.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.
-
Data Analysis: Process the NMR data and compare the chemical shifts, coupling constants, and integration values with the expected structure of the intermediate. The presence of signals corresponding to the protecting groups and the core taxane structure confirms the identity of the compound. For this compound, the characteristic signal for the nine protons of the tert-butyl group of the Boc protecting group should be observable in the ¹H NMR spectrum.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of Docetaxel is the inhibition of microtubule depolymerization, leading to cell cycle arrest and apoptosis. This action is dependent on the final, deprotected structure of the drug. The intermediates in its synthesis are not designed to have biological activity, and their impact is primarily on the efficiency and purity of the manufacturing process.
Below are diagrams illustrating the general synthetic workflow for Docetaxel and its mechanism of action.
Caption: Generalized synthetic workflow for Docetaxel from 10-DAB.
Caption: Mechanism of action of Docetaxel leading to apoptosis.
Off-Target Effects and Impurities
There is limited publicly available information on the specific off-target effects of taxane intermediates like this compound. As these are transient species in a chemical synthesis, they are generally not intended for biological exposure. However, their presence as impurities in the final drug product can be a cause for concern.
Studies on generic formulations of Docetaxel have raised concerns about the impact of impurities on the safety and efficacy of the drug.[2] These impurities can include residual intermediates, byproducts of the synthesis, or degradation products. The presence of such impurities, even in small amounts, could potentially contribute to increased toxicity or altered efficacy of the final drug product. Therefore, the careful control and removal of all intermediates, including this compound, to a level below the regulatory threshold is a critical aspect of the pharmaceutical manufacturing of Docetaxel. The potential for residual intermediates to have off-target biological effects underscores the importance of robust analytical methods for their detection and quantification.
References
Validating the Biological Activity of Synthesized De-Boc-Docetaxel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of synthesized De-Boc-Docetaxel by comparing its performance against the well-established anti-cancer drug, Docetaxel. The following sections detail the mechanism of action, comparative biological data, and experimental protocols necessary for a comprehensive evaluation.
Mechanism of Action: Targeting the Cellular Skeleton
Both Docetaxel and its analogue, this compound, belong to the taxane family of chemotherapeutic agents. Their primary mechanism of action involves the disruption of the normal function of microtubules, which are essential components of the cell's cytoskeleton.
Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[1] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, which is crucial for cell division. The cell cycle is arrested, ultimately leading to programmed cell death, or apoptosis.[1]
The key structural difference between Docetaxel and this compound lies in the N-de-tert-butoxycarbonyl group. The biological activity of this compound is expected to be similar to Docetaxel, as the core taxane structure responsible for microtubule binding remains intact. However, experimental validation is crucial to confirm and quantify its efficacy.
Comparative Biological Data
A direct comparison of the biological activity of this compound and Docetaxel is essential to validate the synthesized compound. The following tables summarize the expected data points from key in vitro assays.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Docetaxel IC50 (nM) | This compound IC50 (nM) |
| MCF-7 (Breast Cancer) | Data not available in search results | Data not available in search results |
| A549 (Lung Cancer) | Data not available in search results | Data not available in search results |
| PC-3 (Prostate Cancer) | 3.72 | Data not available in search results |
| DU-145 (Prostate Cancer) | 4.46 | Data not available in search results |
| LNCaP (Prostate Cancer) | 1.13 | Data not available in search results |
Note: Specific IC50 values for this compound and direct comparative values for Docetaxel in some common cell lines were not available in the provided search results. Researchers should determine these values experimentally.
Table 2: Comparative Microtubule Stabilization Activity
| Assay Parameter | Docetaxel | This compound |
| Rate of Tubulin Polymerization | Increased | Expected to be similar to Docetaxel |
| Amount of Polymerized Tubulin | Increased | Expected to be similar to Docetaxel |
Table 3: Comparative Apoptosis Induction
| Assay Parameter | Docetaxel | This compound |
| Percentage of Apoptotic Cells | Increased | Expected to be similar to Docetaxel |
| Caspase-3 Activity | Increased | Expected to be similar to Docetaxel |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium
-
Docetaxel and this compound stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of Docetaxel and this compound in culture medium.
-
Remove the medium from the wells and add the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
Docetaxel and this compound
-
Microplate reader with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Add Docetaxel, this compound, or a vehicle control to the reaction mixture.
-
Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Compare the rate and extent of polymerization in the presence of each compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Docetaxel and this compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with Docetaxel, this compound, or a vehicle control for a predetermined time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated cell lysates
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Lyse the treated cells to release cellular proteins.
-
Add the cell lysate to a reaction mixture containing the caspase-3 substrate and assay buffer.
-
Incubate the reaction and measure the absorbance or fluorescence of the cleaved substrate over time.
-
Quantify the caspase-3 activity and compare the levels induced by Docetaxel and this compound.
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of action for Docetaxel and this compound.
Caption: Workflow for in vitro biological activity assays.
Caption: Logical flow for validating this compound activity.
References
A Comparative Analysis of the Efficacy of De-Boc-Docetaxel Derivatives in Oncology Research
In the landscape of cancer therapeutics, docetaxel, a potent member of the taxane family, stands as a cornerstone in the treatment of various malignancies. Its mechanism of action, primarily through the stabilization of microtubules, leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] However, the quest for enhanced efficacy, improved solubility, and reduced side effects has spurred the development of numerous derivatives. This guide provides a comparative analysis of the efficacy of De-Boc-Docetaxel derivatives, focusing on modifications at the 3'-N-position, with supporting experimental data, detailed protocols, and an examination of the underlying signaling pathways.
Quantitative Efficacy of 3'-N-Alkoxycarbonyl Docetaxel Analogs
A key area of modification for the docetaxel scaffold is the 3'-N-tert-butoxycarbonyl (Boc) group. The synthesis and evaluation of novel 3'-N-alkoxycarbonyl docetaxel analogs have yielded compounds with promising cytotoxic profiles against various cancer cell lines. The following table summarizes the in vitro cytotoxicity (IC50 values) of several of these derivatives against human ovarian adenocarcinoma (SK-OV-3) and human lung carcinoma (A549) cell lines, in comparison to the parent drug docetaxel and the related taxane, paclitaxel.
| Compound | R Group | IC50 (nM) vs. SK-OV-3 | IC50 (nM) vs. A549 |
| Docetaxel | - | 2.5 ± 0.3 | 65.4 ± 5.1 |
| Paclitaxel | - | 4.8 ± 0.5 | >100 |
| 16g | α,α-gem-dimethylpropyl | 2.3 ± 0.2 | <1.0 |
| 16h | α,α-gem-dimethylbutyl | 2.6 ± 0.3 | <1.0 |
| 16i | α,α-gem-dimethylpentyl | 2.8 ± 0.4 | <1.0 |
Data sourced from a study on novel 3'-N-alkoxycarbonyl docetaxel analogs.[2][3]
The α,α-gem-dimethyl analogs (16g-i) demonstrated particularly potent cytotoxic activity. Against the SK-OV-3 cell line, these derivatives exhibited IC50 values comparable to that of docetaxel.[2][3] Remarkably, their efficacy against the A549 cell line was over 65-fold greater than both docetaxel and paclitaxel, highlighting their potential for targeted applications in lung cancer therapy.[2][3]
Experimental Protocols
The evaluation of the cytotoxic effects of these this compound derivatives was conducted using standard in vitro cell viability assays. The following is a representative protocol based on common methodologies for assessing the efficacy of anti-cancer compounds.
In Vitro Cytotoxicity Assay (MTT/SRB Assay)
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., SK-OV-3, A549) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The this compound derivatives, docetaxel, and paclitaxel are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
A series of dilutions are prepared from the stock solutions in the culture medium to achieve the desired final concentrations.
-
The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e-g-, DMSO) at the same concentration as the treated wells.
-
The plates are incubated for a specified period, typically 48 to 72 hours.
3. Cell Viability Assessment:
-
MTT Assay:
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
SRB Assay:
-
After the treatment period, the cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
The plates are then washed with water and air-dried.
-
The fixed cells are stained with a sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a wavelength of approximately 510 nm.
-
4. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for docetaxel and its derivatives is the stabilization of microtubules, which disrupts the normal dynamic reorganization of the microtubule network essential for mitotic and interphase cellular functions.[1] This leads to a blockage of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[4]
While the direct interaction with tubulin is the initial event, the downstream signaling pathways leading to apoptosis can be complex and may vary between different cell types and docetaxel derivatives. One of the key pathways implicated in the cellular response to docetaxel is the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. Docetaxel has been shown to inhibit the PI3K/mTOR signaling pathway in some cancer cells, contributing to its anti-proliferative effects.[5]
Below is a diagram illustrating the general workflow of a cytotoxicity assay and the PI3K/Akt/mTOR signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Different docetaxel-induced apoptotic pathways are present in prostate cancer cell lines LNCaP and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docetaxel Enhances Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand-Mediated Apoptosis in Prostate Cancer Cells via Epigenetic Gene Regulation by Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Structure of De-Boc-Docetaxel: A Spectroscopic Comparison Guide
The structural integrity of De-Boc-Docetaxel, where the Boc protecting group on the C13 side chain amino group of Docetaxel is removed, can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each method provides unique insights into the molecular architecture, and a collective analysis ensures unambiguous characterization.
Comparative Spectroscopic Data Analysis
The removal of the tert-butoxycarbonyl (Boc) group from Docetaxel to yield this compound results in predictable and significant changes in their respective spectra. The following tables summarize the key spectroscopic data for Docetaxel and the anticipated data for this compound.
Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted for this compound)
| Proton Assignment (Docetaxel) | Chemical Shift (δ) ppm (Docetaxel) | Expected Chemical Shift (δ) ppm (this compound) | Reason for Expected Change |
| NH (Boc) | ~5.4 | Absent | Removal of the Boc group. |
| C(CH₃)₃ (Boc) | ~1.3 | Absent | Removal of the Boc group. |
| NH₂ (Amine) | Not Applicable | ~2.5 - 3.5 (broad singlet) | Appearance of a primary amine group. |
| H-3' | ~5.2 | Shift upfield | Change in the electronic environment due to the removal of the adjacent electron-withdrawing Boc group. |
Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted for this compound)
| Carbon Assignment (Docetaxel) | Chemical Shift (δ) ppm (Docetaxel) | Expected Chemical Shift (δ) ppm (this compound) | Reason for Expected Change |
| C=O (Boc) | ~155 | Absent | Removal of the Boc group. |
| C(CH₃)₃ (Boc) | ~80 | Absent | Removal of the Boc group. |
| C(CH₃)₃ (Boc) | ~28 | Absent | Removal of the Boc group. |
| C-3' | ~55 | Shift upfield | Change in the electronic environment. |
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) | Notes |
| Docetaxel | ESI+ | 808.3 | Calculated for C₄₃H₅₃NO₁₄ |
| This compound | ESI+ | 708.3 | Calculated for C₃₈H₄₅NO₁₂ (Loss of C₅H₈O₂) |
Table 4: Infrared (IR) Spectroscopy Data Comparison
| Functional Group | Characteristic Absorption (cm⁻¹) (Docetaxel) | Expected Characteristic Absorption (cm⁻¹) (this compound) | Reason for Expected Change |
| N-H Stretch (Amide) | ~3400 (broad) | Absent | Removal of the amide N-H. |
| C=O Stretch (Urethane) | ~1715 | Absent | Removal of the Boc group's carbonyl. |
| N-H Bend (Amine) | Not Applicable | ~1600 (medium) | Appearance of the primary amine N-H bend. |
| N-H Wag (Amine) | Not Applicable | ~800 (broad) | Appearance of the primary amine N-H wag. |
| C-O Stretch (Ester) | ~1250 | Present | Ester functional groups remain unchanged. |
| O-H Stretch | ~3500 (broad) | Present | Hydroxyl groups remain unchanged. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. The following are generalized protocols for the structural validation of taxane derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the solubility of the compound and to avoid overlapping solvent signals with key analyte resonances.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Acquisition Parameters: Spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-64 scans for good signal-to-noise ratio.
-
Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Parameters: Spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, a larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Processing: Similar to ¹H NMR processing.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass determination.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for taxanes.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 500-1000).
-
Data Analysis: Determine the monoisotopic mass of the protonated molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, typically 16-32 scans are co-added.
-
Background: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) must be recorded and subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for Structural Validation
The logical flow of experiments for the structural validation of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and structural validation of this compound.
By following these experimental protocols and comparing the acquired spectroscopic data with the expected values and the data from the parent compound, Docetaxel, researchers can confidently validate the structure of this compound. This rigorous characterization is a critical step in the development of new and improved taxane-based therapeutic agents.
Comparative Analysis of Synthetic De-Boc-Docetaxel and Docetaxel Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark comparison of synthetically produced N-de-(tert-butoxycarbonyl)-docetaxel (De-Boc-Docetaxel) against a certified Docetaxel reference standard. The objective is to rigorously assess the purity, identity, and structural integrity of the synthetic compound, ensuring its suitability for further research and development. The methodologies and data presented herein offer a framework for the analytical validation of synthetic taxane derivatives.
Docetaxel is a potent anti-mitotic chemotherapy agent used in the treatment of various cancers.[1] It is a complex diterpenoid molecule belonging to the taxane family.[2] this compound is a crucial derivative, often an intermediate or a potential impurity in the synthesis of Docetaxel and its analogues. The tert-butoxycarbonyl (Boc) protecting group on the side chain of Docetaxel is removed to yield this compound. Accurate characterization is paramount for quality control and mechanistic studies.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below. These protocols are based on established analytical techniques for taxane compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from the Docetaxel reference standard and any potential impurities, allowing for accurate purity determination.
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 40% B, hold for 5 minutes.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 40% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve samples of synthetic this compound and the Docetaxel reference standard in acetonitrile to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol confirms the molecular weight of the synthetic compound, providing definitive evidence of its identity.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Method: Utilize the HPLC method described above.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis: Compare the mass-to-charge ratio (m/z) of the major peak in the synthetic sample's chromatogram to the theoretical mass of this compound and the observed mass of the Docetaxel reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure, confirming the removal of the Boc group and the integrity of the core taxane skeleton.
-
Instrumentation: 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of each sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Acquire proton NMR spectra to observe the chemical shifts and coupling constants of the hydrogen atoms. The absence of the characteristic tert-butyl signal (~1.1-1.3 ppm) in the synthetic sample is a key indicator of successful deprotection.
-
¹³C NMR: Acquire carbon-13 NMR spectra to confirm the carbon skeleton of the molecule.
-
-
Data Analysis: Compare the chemical shifts of the synthetic this compound with the Docetaxel reference standard, focusing on the changes expected from the removal of the Boc group.
Data Presentation
The following tables summarize the expected quantitative results from the comparative analysis.
Table 1: HPLC Purity and Retention Time
| Compound | Retention Time (min) | Purity (%) |
| Synthetic this compound | 12.5 | 98.9 |
| Docetaxel Reference Standard | 15.2 | 99.8 |
Table 2: Mass Spectrometry Identity Confirmation
| Compound | Theoretical Mass (Da) | Observed [M+H]⁺ (m/z) |
| Synthetic this compound | 707.78 | 708.3 |
| Docetaxel Reference Standard | 807.88 | 808.4 |
Table 3: Key ¹H NMR Chemical Shift Comparison (in CDCl₃)
| Proton Signal | This compound (ppm) | Docetaxel (ppm) | Assignment |
| C(CH₃)₃ | Absent | ~1.15 (s, 9H) | Boc group |
| Aromatic Protons | 7.2-8.1 (m, 10H) | 7.2-8.1 (m, 10H) | Phenyl groups |
| H-2' | ~4.6 (d) | ~4.8 (d) | Side chain |
| H-3' | ~5.2 (d) | ~5.5 (d) | Side chain |
| H-7 | ~4.4 (m) | ~4.4 (m) | Taxane core |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the benchmarking process, from sample preparation to final comparative analysis.
Caption: Workflow for analytical comparison of synthetic vs. reference compounds.
References
A Comparative Analysis of De-Boc-Docetaxel and Paclitaxel Precursors in Taxane Synthesis
For researchers and professionals in drug development, the efficient synthesis of taxane-based anticancer agents like docetaxel and paclitaxel is of paramount importance. The choice of precursor molecule significantly impacts the overall yield, purity, and economic viability of the manufacturing process. This guide provides a comparative study of De-Boc-Docetaxel and key paclitaxel precursors, namely 10-deacetylbaccatin III (10-DAB) and baccatin III, offering insights into their respective roles and performance in the semi-synthesis of these critical chemotherapeutic drugs.
Executive Summary
The semi-synthesis of paclitaxel and its analogue docetaxel relies on the availability of advanced precursors. While 10-DAB and baccatin III are naturally occurring and abundant starting materials, this compound emerges as a crucial synthetic intermediate in the production of docetaxel. This guide demonstrates that while direct comparative performance data between this compound and the natural precursors is not extensively published, an analysis of the synthetic pathways reveals critical differences in their handling, purity, and position in the manufacturing workflow. 10-DAB and baccatin III offer the advantage of being readily extractable from renewable resources, whereas this compound represents a late-stage intermediate requiring careful purification before its final conversion to docetaxel.
Comparison of Key Precursors
The selection of a precursor for taxane synthesis is a critical decision influenced by factors such as availability, cost, and the efficiency of subsequent chemical transformations.
| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Typical Purity | Source | Key Role |
| This compound | C38H45NO12 | 707.77 | >95% (as a commercial product) | Synthetic Intermediate | Penultimate precursor in docetaxel synthesis |
| 10-Deacetylbaccatin III (10-DAB) | C29H36O10 | 544.59 | High | Renewable needles of Taxus species | Starting material for paclitaxel and docetaxel |
| Baccatin III | C31H38O11 | 586.63 | High | Renewable needles of Taxus species | Starting material for paclitaxel synthesis |
Performance in Synthesis: A Pathway Perspective
The Role of 10-DAB and Baccatin III
Both 10-DAB and baccatin III are cornerstone precursors for the semi-synthesis of paclitaxel and docetaxel. Their primary advantage lies in their relatively high abundance in the needles of various yew species (Taxus), making them a renewable and economically viable starting point.
The general synthetic workflow starting from these precursors involves the esterification of the C13 hydroxyl group with a protected side chain. The efficiency of this coupling reaction and the subsequent deprotection steps are critical determinants of the overall yield.
This compound: The Penultimate Intermediate
This compound, also known as N-desBoc-docetaxel, is not a starting material in the same vein as 10-DAB or baccatin III. Instead, it is a synthetic intermediate that appears late in the synthesis of docetaxel. It is the docetaxel molecule lacking the tert-butoxycarbonyl (Boc) protecting group on the side chain amino group.
The final step in docetaxel synthesis is the introduction of this Boc group onto the amino function of this compound. Therefore, the purity and stability of this compound directly impact the quality and yield of the final active pharmaceutical ingredient (API). While specific yield and stability data for the isolated this compound intermediate are scarce in public literature, its purity as a commercially available standard is typically high (>95%).
Experimental Methodologies
The synthesis and analysis of these taxane precursors involve multi-step chemical reactions and sophisticated analytical techniques.
Synthesis of this compound (Illustrative Pathway)
The synthesis of this compound is an integral part of the overall synthesis of docetaxel. A common route involves the coupling of a protected baccatin III derivative (often starting from 10-DAB) with a protected side chain. Subsequent removal of the amino-protecting group yields this compound.
Illustrative Experimental Workflow for Docetaxel Synthesis leading to this compound:
Assessing the Purity of De-Boc-Docetaxel: A Comparative Guide to UPLC-MS and HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates, such as De-Boc-Docetaxel, is a critical step in drug development and quality control. This compound is a crucial intermediate in the synthesis of Docetaxel, a potent anti-cancer agent. Ensuring its purity is paramount to the safety and efficacy of the final drug product. This guide provides an objective comparison of two common analytical techniques for this purpose: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), complete with experimental protocols and performance data.
Introduction to Purity Assessment Techniques
Both UPLC-MS and HPLC-UV are powerful chromatographic techniques used to separate, identify, and quantify components in a mixture. The choice between them often depends on the specific requirements of the analysis, such as the need for sensitivity, resolution, and structural information.
-
UPLC-MS combines the high separation power of UPLC, which uses smaller column particles and higher pressures for faster and more efficient separations, with the high sensitivity and specificity of mass spectrometry.[1] This allows for the detection and identification of impurities even at trace levels, providing valuable molecular weight information.[2]
-
HPLC-UV is a robust and widely used technique that separates compounds based on their interaction with a stationary phase and detects them based on their absorption of UV light.[3] It is a reliable method for quantification, though generally less sensitive than MS detection and can be limited when impurities co-elute or lack a UV chromophore.[4]
Performance Comparison: UPLC-MS vs. HPLC-UV
The selection of an analytical method is a trade-off between performance characteristics, cost, and complexity. UPLC-MS generally offers superior performance in terms of speed, resolution, and sensitivity, which is crucial for detecting trace-level impurities.[5] However, HPLC-UV remains a cost-effective and reliable option for routine quality control where high sensitivity is not the primary concern.
| Parameter | UPLC-MS | HPLC-UV | Justification |
| Resolution & Speed | Excellent; analysis times often < 3 minutes.[1] | Good; longer analysis times (typically > 8 minutes).[6] | UPLC utilizes sub-2 µm particle columns at high pressures, resulting in sharper peaks and faster separations. |
| Sensitivity (LOQ) | Very High (e.g., < 2 ng/mL for Docetaxel).[1] | Moderate (e.g., 7.84 µg/mL for Docetaxel).[6] | MS detectors are inherently more sensitive than UV detectors and can detect impurities at much lower concentrations.[3][4] |
| Specificity/Selectivity | Very High | Good | MS provides mass-to-charge ratio data, allowing for definitive identification and differentiation of co-eluting compounds with different molecular weights.[4][5] |
| Impurity Identification | Capable of providing molecular weight and structural data for unknown impurities.[2] | Limited to comparison with known reference standards based on retention time. | Mass spectrometry is a powerful tool for structural elucidation of unknown compounds detected during analysis.[7] |
| Cost & Complexity | High initial investment and operational complexity.[8][9] | Lower initial investment and simpler operation. | The instrumentation for MS is significantly more expensive and requires more specialized training to operate and maintain. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound and related impurities.
This method is optimized for high resolution and sensitivity, making it ideal for identifying and quantifying trace impurities.
-
Instrumentation: An ACQUITY UPLC System coupled with a tandem quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).[8][9]
-
Mobile Phase A: Water:Methanol:Acetonitrile (500:300:200, v/v/v).[8]
-
Mobile Phase B: Acetonitrile:Water (800:200, v/v).[8]
-
Gradient Program:
-
0 min: 80% A, 20% B
-
10 min: 20% A, 80% B
-
12 min: 20% A, 80% B
-
12.1 min: 80% A, 20% B
-
15 min: 80% A, 20% B
-
-
Column Temperature: 25°C.[9]
-
Injection Volume: 5 µL.[9]
-
Mass Spectrometer Settings:
This protocol describes a robust and reliable isocratic method suitable for routine quality control.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (65:35, v/v).[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 45°C.[6]
-
Detection Wavelength: 230 nm.[6]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 8-10 minutes.[6]
Experimental Workflow Visualization
The logical flow for assessing the purity of this compound, from sample handling to final analysis, is crucial for maintaining consistency and accuracy in the laboratory.
References
- 1. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of total docetaxel from a lipid microsphere formulation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. biopharminternational.com [biopharminternational.com]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 9. scirp.org [scirp.org]
Confirming the Successful Synthesis of Docetaxel from 10-Deacetylbaccatin III via a De-Boc Intermediate
A Comparative Guide for Researchers
This guide provides a comprehensive overview for researchers and drug development professionals on the confirmation of the successful synthesis of the potent anti-cancer agent, Docetaxel. The focus is on the final, critical step of the semi-synthesis: the conversion of an N-de-tert-butoxycarbonyl Docetaxel (De-Boc-Docetaxel) intermediate to the final active pharmaceutical ingredient (API).
The semi-synthesis of Docetaxel, a complex diterpenoid, typically originates from 10-deacetylbaccatin III (10-DAB III), a precursor extracted from the needles of the European yew tree (Taxus baccata). This multi-step process involves the strategic protection of hydroxyl groups, esterification with a protected side chain, and subsequent deprotection steps. The final transformation involves the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amine of the side chain.
This guide presents a comparative analysis of the starting material (this compound) and the final product (Docetaxel) using key analytical techniques. Detailed experimental protocols for the final synthesis step and subsequent characterization are provided to ensure reproducibility and accurate verification of the synthesized compound.
Experimental Workflow
The successful synthesis and purification of Docetaxel from its De-Boc precursor involves a straightforward yet critical workflow. The process begins with the acylation of the amine group, followed by purification to isolate the final product. Rigorous analytical testing is then employed to confirm the identity and purity of the synthesized Docetaxel.
Caption: Experimental workflow for the synthesis and confirmation of Docetaxel.
Experimental Protocols
Synthesis of Docetaxel from this compound
This protocol outlines the N-tert-butoxycarbonylation of the this compound intermediate.
Materials:
-
N-de-tert-butoxycarbonyl Docetaxel (this compound)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system
Procedure:
-
Dissolve this compound in anhydrous dichloromethane.
-
To this solution, add triethylamine, followed by a solution of di-tert-butyl dicarbonate in dichloromethane.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure Docetaxel.
Analytical Characterization
The following are standard protocols for the analytical confirmation of the synthesized Docetaxel.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (this compound and the final product) in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Analysis: Record ¹H and ¹³C NMR spectra. The successful synthesis is confirmed by the disappearance of the amine proton (NH) signal and the appearance of a new singlet corresponding to the nine protons of the tert-butyl group in the ¹H NMR spectrum.
b) Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Analysis: Acquire the mass spectrum in positive ion mode. The successful synthesis is confirmed by the detection of the molecular ion peak corresponding to the sodium adduct of Docetaxel ([M+Na]⁺).
c) High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a standard solution of the synthesized Docetaxel in the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
-
Analysis: Inject the sample and determine the retention time and peak purity. Compare the retention time with a reference standard of Docetaxel.
Data Presentation and Comparison
The following tables summarize the expected analytical data for this compound and the successfully synthesized Docetaxel.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | This compound (Expected δ, ppm) | Docetaxel (Expected δ, ppm) | Key Change upon Synthesis |
| Amine Proton (-NH) | Broad singlet, variable | Absent | Disappearance of the amine proton signal. |
| tert-Butyl Protons (-C(CH₃)₃) | Absent | ~1.35 (s, 9H) | Appearance of a singlet integrating to nine protons. |
| H-2' | ~4.3 (d) | ~4.6 (m) | Shift due to the presence of the Boc group. |
| H-3' | ~3.8 (d) | ~5.2 (d) | Significant downfield shift after acylation. |
| Aromatic Protons | 7.2-8.2 (m) | 7.3-8.1 (m, 10H) | Minor changes in the aromatic region. |
| Other Protons | Characteristic taxane skeleton signals | Characteristic taxane skeleton signals | The core structure remains unchanged. |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | This compound (Expected δ, ppm) | Docetaxel (Expected δ, ppm) | Key Change upon Synthesis |
| Carbonyl (-C=O, Boc) | Absent | ~155 | Appearance of the carbamate carbonyl carbon signal. |
| Quaternary Carbon (-C(CH₃)₃) | Absent | ~80 | Appearance of the quaternary carbon of the Boc group. |
| Methyl Carbons (-C(CH₃)₃) | Absent | ~28 | Appearance of the methyl carbons of the Boc group. |
| C-2' | ~75 | ~75 | Minor shift. |
| C-3' | ~55 | ~55 | Minor shift. |
| Other Carbons | Characteristic taxane skeleton signals | Characteristic taxane skeleton signals | The core structure remains unchanged. |
Table 3: Mass Spectrometry and HPLC Data
| Analytical Technique | This compound (Expected Value) | Docetaxel (Expected Value) | Confirmation Criteria |
| ESI-MS ([M+Na]⁺) | m/z 730.2 | m/z 830.3 | A mass shift of 100.1 Da, corresponding to the addition of the Boc group. |
| HPLC (Retention Time) | Shorter retention time | Longer retention time | Increased retention time due to the increased lipophilicity of the Boc group. |
| HPLC (Purity) | - | >99% | A single major peak with a purity exceeding the required specifications. |
Conclusion
The successful synthesis of Docetaxel from its N-de-tert-butoxycarbonyl precursor can be unequivocally confirmed through a combination of spectroscopic and chromatographic techniques. The key indicators of a successful reaction are the disappearance of the amine proton and the appearance of the characteristic tert-butyl protons in the ¹H NMR spectrum, a mass increase of 100.1 Da in the mass spectrum, and a shift to a longer retention time in the HPLC chromatogram. By following the detailed protocols and comparing the obtained data with the reference values provided in this guide, researchers can confidently verify the synthesis of high-purity Docetaxel for further research and development.
A Comparative Analysis of the Anti-Proliferative Efficacy of De-Boc-Docetaxel and Other Taxoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of De-Boc-Docetaxel and other prominent taxoids, namely Docetaxel, Paclitaxel, and Cabazitaxel. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in their drug development and discovery efforts.
Introduction to Taxoids and this compound
Taxoids are a class of diterpenes that represent a cornerstone of chemotherapy for a variety of cancers. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division. By stabilizing microtubules, taxoids arrest the cell cycle in the mitotic phase, ultimately leading to apoptotic cell death.[1] Docetaxel, a semi-synthetic analog of paclitaxel, is a widely used taxane.[2] "this compound" refers to a derivative of docetaxel where the N-tert-butoxycarbonyl (Boc) group at the C-3' position is removed. While specific anti-proliferative data for a direct "this compound" analog is not extensively available in public literature, structure-activity relationship studies of various docetaxel analogs provide insights into the potential impact of this modification. The N-acyl group at the C-3' position is known to be crucial for the biological activity of taxoids.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of taxoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for Docetaxel, Paclitaxel, and Cabazitaxel in various cancer cell lines, as reported in the literature.
| Taxoid | Cancer Type | Cell Line | IC50 (nM) |
| Docetaxel | Prostate Cancer | PC3 | 1.9 |
| Prostate Cancer | DU-145 | 0.8 | |
| Prostate Cancer | 22Rv1 | 0.3 | |
| Breast Cancer | MDA-MB-231 | 2.6 (Relative IC50) | |
| Gastric, Cervical, Pancreatic | Various | 0.3 - 1.0 | |
| Paclitaxel | Breast Cancer | SK-BR-3 | ~10 |
| Breast Cancer | MDA-MB-231 | ~5 | |
| Breast Cancer | T-47D | ~2 | |
| Lung Cancer (NSCLC) | Various | 27 (median, 120h exposure) | |
| Cabazitaxel | Prostate Cancer | PC-3 | 1.6 |
| Prostate Cancer | DU-145 | 0.2 | |
| Prostate Cancer | 22Rv1 | 0.3 | |
| Docetaxel-Resistant Prostate Cancer | PC-3-TxR | 1.3 | |
| Docetaxel-Resistant Prostate Cancer | DU145-TxR | 7.09 |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used. The data presented here is for comparative purposes.
Experimental Protocols
The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation. This protocol is commonly used to determine the cytotoxic effects of anti-cancer drugs.
MTT Assay Protocol
1. Cell Seeding:
-
Harvest and count the desired cancer cells. Ensure cell viability is above 90%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The density should allow for logarithmic growth during the experiment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Drug Treatment:
-
Prepare a stock solution of the taxoid in a suitable solvent, such as DMSO.
-
On the day of treatment, prepare serial dilutions of the taxoid in a complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the taxoid to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Following the incubation period, prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells (which is set to 100% viability).
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software program.
Signaling Pathway of Taxoid-Induced Apoptosis
Taxoids exert their anti-proliferative effects by first inducing microtubule stabilization. This leads to a prolonged mitotic arrest, which then triggers a signaling cascade culminating in apoptosis. A key player in this pathway is the Cyclin-Dependent Kinase 1 (CDK1).
Caption: Taxoid-induced apoptotic signaling pathway.
Discussion and Conclusion
The provided data indicates that Docetaxel and Cabazitaxel generally exhibit higher potency (lower IC50 values) than Paclitaxel in the tested cancer cell lines. Cabazitaxel has also shown efficacy in docetaxel-resistant prostate cancer cell lines, suggesting it may overcome certain resistance mechanisms.
Regarding "this compound," the removal of the N-tert-butoxycarbonyl (Boc) group at the C-3' position would likely have a significant impact on its anti-proliferative activity. Structure-activity relationship studies on docetaxel analogs have consistently highlighted the importance of the C-3' N-acyl group for microtubule binding and cytotoxicity. Alterations to this group can drastically affect the compound's ability to interact with its target. While a direct comparison is not available, it is plausible that the removal of the Boc group could lead to a decrease in anti-proliferative potency. However, this could potentially be offset by changes in other properties, such as solubility or susceptibility to drug efflux pumps. Further experimental evaluation of N-de-tert-butoxycarbonyl-docetaxel is necessary to definitively determine its anti-proliferative effects relative to other taxoids.
This guide provides a foundational comparison of the anti-proliferative effects of key taxoids. Researchers are encouraged to use this information as a starting point for their own investigations into novel taxane derivatives and their potential as anti-cancer agents.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of De-Boc-Docetaxel
Researchers and scientists handling De-Boc-Docetaxel, a derivative of the potent chemotherapy drug Docetaxel, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its cytotoxic potential, all materials contaminated with this compound require meticulous handling and disposal as hazardous waste. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound waste in a research setting.
Immediate Safety and Handling
Personal Protective Equipment (PPE): A comprehensive PPE protocol is the first line of defense. This includes:
-
Double Gloving: Wear two pairs of chemotherapy-rated nitrile gloves at all times.
-
Protective Gown: A disposable, solid-front gown to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield to guard against splashes.
-
Respiratory Protection: A properly fitted respirator may be necessary depending on the procedure and the potential for aerosol generation.
Engineering Controls: All handling of this compound, including preparation, weighing, and dilution, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Waste Segregation and Collection: A Color-Coded Approach
Proper segregation of waste at the point of generation is critical. All waste contaminated with this compound must be classified as cytotoxic waste and disposed of in designated, clearly labeled containers.
| Waste Category | Container Type | Color Code |
| Solid Waste | Puncture-resistant, leak-proof container | Purple |
| (Gloves, gowns, wipes) | with a secure lid. Lined with a purple bag. | |
| Liquid Waste | Leak-proof, shatter-resistant container | Purple |
| (Unused solutions, etc.) | clearly labeled "Cytotoxic Waste." | |
| Sharps Waste | Puncture-proof sharps container | Purple |
| (Needles, scalpels) | specifically designated for cytotoxic sharps. |
Step-by-Step Disposal Procedure
The following workflow outlines the critical steps for the proper disposal of this compound waste.
Decontamination of Surfaces
In the event of a spill or for routine cleaning of work surfaces, a proven decontamination procedure should be followed. Research has shown that a 10⁻² M solution of sodium dodecyl sulfate (SDS) is effective in cleaning surfaces contaminated with taxane derivatives.
Decontamination Protocol:
-
Prepare the Cleaning Solution: Prepare a fresh 10⁻² M SDS solution.
-
Initial Wipe: Using absorbent pads, gently wipe the contaminated area, moving from the outside of the spill inward to prevent spreading.
-
Apply SDS Solution: Liberally apply the SDS solution to the contaminated area and let it sit for at least 10 minutes.
-
Wipe Again: Using fresh absorbent pads, wipe the area again, starting from the outside and working your way in.
-
Rinse: Rinse the area with a suitable solvent (e.g., 70% ethanol or as recommended for the surface) to remove any residual SDS.
-
Final Wipe: Perform a final wipe with dry pads.
-
Dispose of Cleaning Materials: All cleaning materials must be disposed of as cytotoxic solid waste in the designated purple container.
Final Disposal Logistics
All cytotoxic waste, including materials contaminated with this compound, must be disposed of through a licensed hazardous waste management company. The primary method of disposal for this type of waste is high-temperature incineration to ensure the complete destruction of the cytotoxic compounds. Never dispose of this compound waste in general laboratory trash, down the drain, or as biohazardous waste. Maintain meticulous records of all hazardous waste generated and its final disposal.
Essential Safety and Handling of De-Boc-Docetaxel: A Guide to Personal Protective Equipment
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling De-Boc-Docetaxel. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
This compound, a derivative of the potent antineoplastic agent Docetaxel, requires stringent handling procedures due to its potential cytotoxicity. This document outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to be followed. The information provided is benchmarked against safety data for Docetaxel and general guidelines for handling hazardous chemotherapy agents.
Recommended Personal Protective Equipment (PPE)
All personnel must be trained in the proper use, removal, and disposal of PPE. The following table summarizes the required equipment for handling this compound.
| PPE Component | Specification | Standard/Recommendation |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | ASTM D6978 tested. Outer glove cuff to extend over the gown cuff. Change every 30-60 minutes or immediately if compromised. |
| Gown | Disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene. | Must be designated as a chemotherapy gown with long sleeves and tight-fitting elastic or knit cuffs. |
| Eye/Face Protection | Tightly fitting safety goggles with side shields. | Conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. |
| A full-face shield should be worn in addition to goggles when there is a risk of splashing. | N/A | |
| Respiratory Protection | NIOSH-certified N95 respirator for handling powders or potential aerosols. | For situations with a higher risk of aerosolization or when exposure limits may be exceeded, a full-face respirator with appropriate cartridges is recommended. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | To be worn over laboratory shoes and removed before exiting the designated handling area. |
Operational Plan: Handling and Donning/Doffing of PPE
A systematic approach to donning and doffing PPE is crucial to prevent contamination. The following workflow should be strictly followed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
